5-Indolylboronic acid
Description
The exact mass of the compound Indole-5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHADYSUJZAPXOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370251 | |
| Record name | Indole-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-59-6 | |
| Record name | Indole-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Indolylboronic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Advent and Evolution of a Key Synthetic Building Block: A Technical Guide to 5-Indolylboronic Acid
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and applications of 5-indolylboronic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the history and synthetic evolution of this pivotal building block in modern organic chemistry, complete with detailed experimental protocols, comparative data, and visualizations of its role in biological pathways.
The journey of indolylboronic acids is closely tied to the rise of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. While the broader class of boronic acids has been known since the 19th century, the specific exploration of indolylboronic acids gained significant momentum in the late 20th and early 21st centuries. A key publication by Gribble and colleagues in the Journal of Organic Chemistry in 2004 highlighted the utility and nuances of using indolylboronic acids, marking a significant point in their history. The development of methods to install a boronic acid group onto the indole scaffold provided a versatile handle for constructing complex molecules, overcoming the limitations of classical indole synthesis methods which often suffered from poor regioselectivity and functional group tolerance.
Key Synthetic Methodologies
The synthesis of this compound is primarily achieved through three main strategies:
-
Lithium-Halogen Exchange: This traditional approach involves the reaction of a 5-haloindole, typically 5-bromoindole, with a strong organolithium base followed by quenching with a borate ester.
-
Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between a 5-haloindole and a diboron reagent, such as bis(pinacolato)diboron, offering a milder and more functional-group-tolerant alternative to the lithium-halogen exchange method.
-
Direct C-H Borylation: This modern approach involves the direct, transition-metal-catalyzed borylation of the C-H bond at the 5-position of the indole ring. While potentially the most atom-economical route, achieving high regioselectivity for the C5 position remains a significant challenge, often requiring specific directing groups.
Comparative Synthesis Data
The choice of synthetic route often depends on factors such as starting material availability, scale, and functional group tolerance. Below is a summary of typical yields for the different methods.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Reference |
| Lithium-Halogen Exchange | 5-Bromoindole | n-BuLi, Triisopropyl borate | 25% | ChemicalBook |
| Miyaura Borylation | 5-Bromoindole | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | 90% (pinacol ester) | ChemicalBook[1] |
| C-H Borylation | Indole | B₂(pin)₂, Iridium or Rhodium catalyst | Variable (regioselectivity issues) | Multiple Sources |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithium-Halogen Exchange
This protocol is adapted from a standard procedure for the synthesis of aryl boronic acids.
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-purged three-necked flask containing anhydrous THF (80 mL), add NaH (1.02 g, 42.5 mmol).
-
Cool the reaction mixture to 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 5-bromoindole (5.0 g, 25.5 mmol) in THF. Stir for 15 minutes after the addition is complete.
-
Slowly add n-BuLi (15 mL of a 2.5 M solution in hexanes, 37.5 mmol) and stir for an additional 10 minutes.
-
Add triisopropyl borate (22 mL, 51 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with water and brine, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Treat the residue with EtOAc/petroleum ether and filter to obtain 1H-indol-5-ylboronic acid as a colorless solid (Yield: 1.02 g, 25%).[2]
Protocol 2: Synthesis of 5-Indoleboronic acid pinacol ester via Miyaura Borylation
This protocol provides a high-yielding route to the pinacol ester of this compound, which is a stable and versatile synthetic intermediate.
Materials:
-
5-Bromoindole
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane
-
Dichloromethane
-
Methanol
Procedure:
-
In a 500-mL single-necked flask, combine 5-bromoindole (20.00 g, 0.1 mol), bis(pinacolato)diboron (51.80 g, 0.2 mol), potassium acetate (22.80 g, 0.2 mol), Pd(dppf)Cl₂ (1.50 g), and 1,4-dioxane (350 mL).
-
Reflux the reaction mixture for 8 hours under a nitrogen atmosphere.
-
After cooling to room temperature, remove the dioxane under reduced pressure.
-
Wash the residue with distilled water (200 mL) and extract with dichloromethane (3 x volumes).
-
Combine the organic phases and recrystallize from a methanol-dichloromethane mixed solvent to yield 5-indoleboronic acid pinacol ester (21.8 g, 90%).[1]
Visualization of a Key Application: Inhibition of MMP-13 Signaling
This compound is a crucial reactant in the synthesis of potent and selective inhibitors of Matrix Metalloproteinase-13 (MMP-13).[2] MMP-13 is a key enzyme involved in the degradation of type II collagen, a major component of articular cartilage.[3] Its overexpression is implicated in the pathogenesis of osteoarthritis and cancer.[4][5] The signaling pathways that regulate MMP-13 expression are complex and represent important targets for therapeutic intervention.
Below is a diagram illustrating a simplified signaling pathway leading to MMP-13 expression and cartilage degradation, which can be targeted by inhibitors synthesized using this compound.
Caption: Simplified signaling pathway of MMP-13 mediated cartilage degradation and its inhibition.
The following diagram illustrates the general workflow for the synthesis and application of this compound.
Caption: General workflow for the synthesis and application of this compound.
References
- 1. 5-Indoleboronic acid pinacol ester | 269410-24-4 [chemicalbook.com]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B(C6F5)3-Catalyzed C3-Selective C-H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Indolylboronic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold in numerous biologically active compounds, while the boronic acid moiety serves as a crucial functional group for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for researchers and developers. Understanding these properties is paramount for optimizing reaction conditions, developing robust analytical methods, and designing novel therapeutic agents. Applications of this compound include its use as a key reactant in the synthesis of indole inhibitors of matrix metalloproteinase-13 (MMP-13), which are being investigated for the treatment of arthritic diseases, and in the creation of substituted pyrimidines that act as tubulin polymerization inhibitors.[1]
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical processes.
Identifiers and Molecular Characteristics
This table provides key identifiers and molecular descriptors for this compound.
| Property | Value | Source(s) |
| CAS Number | 144104-59-6 | [2] |
| Molecular Formula | C₈H₈BNO₂ | [1][2] |
| Molecular Weight | 160.97 g/mol | [2] |
| Canonical SMILES | B(C1=CC2=C(C=C1)NC=C2)(O)O | [1] |
| InChI Key | VHADYSUJZAPXOW-UHFFFAOYSA-N | [1] |
| Purity | ≥95% - 97% | [1] |
Physical and Chemical Properties
Quantitative data for various physical and chemical properties of this compound are presented here for easy reference and comparison.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 170-175 °C | [1] |
| Boiling Point | 433.2 °C at 760 mmHg | [1] |
| Density | 1.33 g/cm³ | [1] |
| logP (calculated) | -0.1523 | [3] |
| Topological Polar Surface Area (TPSA) | 56.25 Ų | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data have been reported for this compound in DMSO-d₆.[4]
-
¹H NMR (DMSO-d₆):
-
δ 11.1 (s, 1H)
-
δ 8.30 (s, 1H)
-
δ 7.81 (d, 1H, J = 8.1 Hz)
-
δ 7.47 (d, 1H, J = 8.1 Hz)
-
δ 7.34 (s, 1H)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 138.0
-
δ 128.0
-
δ 127.5
-
δ 127.4
-
δ 127.3
-
δ 125.4
-
δ 111.0
-
δ 102.0
-
Experimental Protocols
Detailed methodologies for the synthesis and determination of key physicochemical properties are provided to ensure reproducibility in a research setting.
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound from 5-bromoindole.[4]
Materials:
-
5-bromoindole
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Water (deionized)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Three-necked flask, magnetic stirrer, and septum
Procedure:
-
In a dry, nitrogen-purged three-necked flask, add a solution of NaH (1.02 g, 42.5 mmol) in anhydrous THF (80 mL).
-
Cool the reaction mixture to 0 °C under a nitrogen atmosphere.
-
Slowly add 5-bromoindole (5.0 g, 25.5 mmol) dropwise to the cooled mixture.
-
Stir the reaction for 15 minutes after the addition is complete.
-
Slowly add n-BuLi (15 mL of a 2.5 M solution in hexane, 37.5 mmol) and continue stirring for 10 minutes.
-
To the resulting mixture, add triisopropyl borate and stir.
-
Quench the reaction with 1 M HCl.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash sequentially with water and brine, and then dry over Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Treat the residue with EtOAc/petroleum ether and filter to obtain 1H-indol-5-ylboronic acid as a colorless solid.
Melting Point Determination
A standard method for determining the melting point of a crystalline solid like this compound is the capillary method using a melting point apparatus.[5][6][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
For an unknown or to find an approximate melting point, heat the sample at a rapid rate (e.g., 10-20 °C/min).
-
For an accurate determination, start with a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
-
Then, decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
Report the result as a melting point range.
Solubility Determination (Dynamic Method)
Materials and Apparatus:
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a precise temperature ramp
-
Luminance probe or laser-based turbidity meter
Procedure:
-
Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to achieve a known mole fraction.
-
Add a magnetic stir bar and seal the vial.
-
Place the vial in the temperature-controlled bath and begin stirring.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min).
-
Continuously monitor the turbidity of the solution.
-
The temperature at which the last solid particles disappear and the solution becomes clear is the solubility temperature for that concentration.
-
Repeat this procedure for several different concentrations to construct a solubility curve.
Expected Solubility Trends: Based on the behavior of phenylboronic acid, this compound is expected to have high solubility in polar aprotic solvents like ethers (e.g., THF) and ketones (e.g., acetone), moderate solubility in chlorinated solvents (e.g., chloroform), and low solubility in nonpolar hydrocarbon solvents.[8][10]
Visualizations of Key Processes
The following diagrams, created using the DOT language, illustrate important chemical processes involving this compound.
Caption: A simplified workflow for the synthesis of this compound.
Caption: The pH-dependent equilibrium between the neutral boronic acid and its anionic boronate form.
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This technical guide provides a consolidated resource on the essential physicochemical properties of this compound. The tabulated data, detailed experimental protocols, and process visualizations are intended to support researchers in their synthetic and developmental endeavors. A thorough understanding of these properties is critical for the effective and reproducible application of this important chemical building block in the creation of novel compounds with potential therapeutic and material science applications.
References
- 1. materials.alfachemic.com [materials.alfachemic.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 144104-59-6 [chemicalbook.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Navigating the Solubility of 5-Indolylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-indolylboronic acid in organic solvents. Recognizing the limited availability of direct quantitative data in publicly accessible literature, this document furnishes an in-depth, adaptable experimental protocol for determining solubility. Furthermore, by presenting solubility data for a structurally analogous compound, phenylboronic acid, this guide offers valuable insights into expected solubility trends, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.
Core Concepts in Solubility of Boronic Acids
This compound, a key building block in medicinal chemistry and materials science, presents a unique solubility profile governed by the interplay of its polar boronic acid moiety and the relatively nonpolar indole ring. The boronic acid group can engage in hydrogen bonding, contributing to solubility in polar solvents, while the indole scaffold favors interactions with less polar organic solvents. Understanding this duality is critical for predicting and manipulating its solubility.
Data Presentation: Solubility of a Structural Analog
| Solvent | Solvent Type | Solubility of Phenylboronic Acid ( g/100g solvent) at 20°C | Expected Trend for this compound |
| Acetone | Polar Aprotic | High | Likely High |
| 3-Pentanone | Polar Aprotic | High | Likely High |
| Dipropyl ether | Polar Aprotic | Moderate | Likely Moderate |
| Chloroform | Polar Aprotic | Moderate | Likely Moderate |
| Methylcyclohexane | Nonpolar | Very Low | Likely Very Low |
Disclaimer: The data presented above is for phenylboronic acid and should be used as a qualitative guide for this compound. Actual solubility should be determined experimentally.
Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)
This section details a robust and widely accepted method for determining the thermodynamic solubility of a compound in various organic solvents.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade, anhydrous)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or use a magnetic stirrer. Agitate the samples at a constant, controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For solvents where the solid remains suspended, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.
-
Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the sample gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Solubility Calculation: Calculate the solubility of this compound in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility for a compound such as this compound.
Caption: Workflow for Solubility Determination.
This guide provides a foundational understanding and practical tools for researchers working with this compound. By combining the provided analogous data with a robust experimental protocol, scientists and drug development professionals can effectively navigate the challenges of solvent selection and solubility determination, accelerating their research and development efforts.
An In-depth Technical Guide on the Stability and Storage of 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-indolylboronic acid. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this document combines established knowledge of arylboronic acid chemistry with general protocols for stability testing. The information herein is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.
Physicochemical Properties and Recommended Storage
This compound is a solid, air-sensitive compound. Proper storage is crucial to maintain its integrity and reactivity. The following table summarizes its key physicochemical properties and the recommended storage conditions based on supplier safety data sheets (SDS).
| Property | Value | Reference |
| Molecular Formula | C₈H₈BNO₂ | |
| Molecular Weight | 160.97 g/mol | |
| Appearance | Solid | |
| Melting Point | 170-175 °C | |
| Recommended Storage Temp. | 2-8 °C | |
| Storage Conditions | Tightly closed container, in a dry and well-ventilated place, under an inert atmosphere (e.g., Nitrogen or Argon) | |
| Sensitivities | Air and light sensitive |
Potential Degradation Pathways
Arylboronic acids, including this compound, are susceptible to several degradation pathways. Understanding these pathways is essential for developing stability-indicating analytical methods and for interpreting stability data. The primary degradation routes are protodeboronation and oxidation.
2.1 Protodeboronation
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acid or base and can be influenced by the presence of metals. For this compound, this would result in the formation of indole. The stability of boronic acids towards protodeboronation is highly dependent on pH.
Caption: Proposed protodeboronation of this compound.
2.2 Oxidation
The indole nucleus and the boronic acid group are both susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents, and may be accelerated by light and elevated temperatures. The degradation products can be complex, involving hydroxylation of the indole ring or oxidation of the boronic acid moiety.
Caption: General proposed oxidative degradation pathway.
Illustrative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound under various stress conditions. These tables are for illustrative purposes to demonstrate how such data would be presented and are based on the known general stability of arylboronic acids. Actual experimental data should be generated for specific applications.
Table 3.1: Hypothetical Thermal Stability of Solid this compound
| Temperature (°C) | Time (weeks) | Assay (%) | Appearance |
| 25 | 4 | 99.5 | No change |
| 40 | 4 | 98.2 | Slight discoloration |
| 60 | 4 | 95.1 | Yellowing |
Table 3.2: Hypothetical Photostability of Solid this compound (ICH Q1B)
| Condition | Time (hours) | Assay (%) | Appearance |
| Light (Visible & UV) | 120 | 92.3 | Darkening |
| Dark Control | 120 | 99.8 | No change |
Table 3.3: Hypothetical Stability of this compound in Solution (1 mg/mL in Acetonitrile:Water 1:1) at 25°C
| pH | Time (days) | Assay (%) | Comments |
| 2 | 7 | 90.5 | Significant protodeboronation expected |
| 7 | 7 | 98.9 | Relatively stable |
| 10 | 7 | 93.2 | Increased susceptibility to degradation |
Experimental Protocols for Stability Assessment
The following are general experimental protocols for conducting forced degradation studies and for the development of a stability-indicating HPLC method. These should be adapted and validated for this compound.
4.1 Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
Caption: Workflow for forced degradation studies.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize a sample before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours). Neutralize a sample before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a specified period (e.g., 7 days).
-
Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
4.2 Stability-Indicating HPLC-UV/MS Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, linear gradient to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 220 nm and 280 nm), and/or Mass Spectrometry (ESI+) |
| Injection Vol. | 10 µL |
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable diluent (e.g., acetonitrile:water 1:1) to a known concentration (e.g., 1 mg/mL). For analysis of forced degradation samples, dilute the stressed sample with the diluent to a suitable concentration.
Method Validation: The method should be validated according to ICH guidelines, including specificity (peak purity analysis of stressed samples), linearity, range, accuracy, precision, and robustness.
Caption: Workflow for HPLC method development and validation.
Signaling Pathways and Biological Context
While this compound is utilized as a key intermediate in the synthesis of various biologically active molecules, including inhibitors of matrix metalloproteinase-13 (MMP-13) and tubulin polymerization, specific signaling pathways that are directly modulated by this compound itself are not well-documented in public literature. Its primary role in drug discovery and development is as a versatile building block. The boronic acid moiety allows for facile carbon-carbon and carbon-heteroatom bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.
The logical relationship in its application can be visualized as a starting material leading to the synthesis of a final active pharmaceutical ingredient (API) which then acts on a biological target.
Caption: Role of this compound as a synthetic precursor.
Conclusion
This compound is a valuable synthetic intermediate that requires careful handling and storage to ensure its stability. It should be stored at 2-8 °C under a dry, inert atmosphere, and protected from light. The primary degradation pathways are likely protodeboronation and oxidation. While specific quantitative stability data is scarce, the general principles of arylboronic acid stability and the provided experimental frameworks can guide researchers in performing their own stability assessments. A validated stability-indicating analytical method is essential for accurately monitoring the purity and degradation of this compound over time and under various stress conditions.
An In-depth Technical Guide to the Spectral Data and Characterization of 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and characterization methods for 5-indolylboronic acid, a versatile building block in medicinal chemistry and materials science. This document outlines key physical and spectral properties, details experimental protocols for its characterization, and presents a logical workflow for its analysis.
Physicochemical Properties
This compound is a white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BNO₂ | [1][3][4][5] |
| Molecular Weight | 160.97 g/mol | [1][3][4][5] |
| Exact Mass | 161.06500 | [2] |
| Melting Point | 170-175 °C | [1][3][6][7] |
| Appearance | White to light yellow crystal powder | [1][2] |
| CAS Number | 144104-59-6 | [1][3][4][5] |
Spectral Data for Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound. Data from ¹H, ¹³C, and ¹¹B NMR are crucial for a comprehensive analysis. Boronic acids can undergo dehydration to form cyclic boroxine trimers, which can lead to complex or broad NMR spectra.[8] Sample preparation, including the choice of solvent (e.g., d₄-methanol or DMSO-d₆), is critical for obtaining high-quality data.[8]
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.1 | s | - | N-H (indole) |
| 8.30 | s | - | C4-H |
| 7.81 | d | 8.1 | C6-H |
| 7.47 | d | 8.1 | C7-H |
| 7.34 | s | - | C2-H |
Solvent: DMSO-d₆[9]
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 138.0 | C7a |
| 128.0 | C4 |
| 127.5 | C6 |
| 127.4 | C2 |
| 127.3 | C3a |
| 125.4 | C5 (ipso-carbon attached to Boron) |
| 111.0 | C7 |
| 102.0 | C3 |
Solvent: DMSO-d₆, 100 MHz[9]
¹¹B NMR Spectroscopy
¹¹B NMR is particularly informative for characterizing boronic acids. The chemical shift provides insight into the hybridization state of the boron atom.
-
sp²-hybridized boronic acids typically show a resonance around δ 27-33 ppm .[10][11]
-
Upon binding with diols or in basic conditions leading to the formation of a tetrahedral sp³-hybridized boronate species , the signal shifts upfield significantly.[6][12]
For this compound, a single resonance in the sp² region is expected under standard acidic to neutral conditions in a non-coordinating solvent.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3490 | Sharp | O-H Stretch (free) |
| 3400 | Broad | N-H Stretch (indole) |
| 3200-3600 | Broad | O-H Stretch (hydrogen-bonded) |
| ~1620 | Medium | C-N Stretch (indole ring) |
| ~1557 | Medium | N-H Bend |
| Below 800 | - | B-O Vibrations |
Data sourced from a study on the electropolymerization of this compound.[1][13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula of this compound. Electrospray ionization (ESI) is a common technique for this analysis. It is important to use optimized conditions to minimize the formation of dehydrated species like boroxines, which can complicate the resulting spectrum.[13][14]
| Parameter | Expected Value |
| Molecular Ion [M+H]⁺ | m/z 162.07 |
| Molecular Ion [M-H]⁻ | m/z 160.06 |
| Exact Mass | 161.0650 |
Experimental Protocols for Characterization
Detailed methodologies are crucial for obtaining reliable and reproducible spectral data.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
¹H NMR Acquisition :
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
-
¹¹B NMR Acquisition :
-
Acquire the spectrum on a spectrometer equipped with a boron-observe probe.
-
Use a boron trifluoride diethyl etherate (BF₃·OEt₂) external standard for referencing if necessary.
-
Acquire a simple one-pulse experiment. The broad nature of the boron signal may require specific acquisition and processing parameters.
-
ATR-FTIR Spectroscopy Protocol
-
Sample Preparation :
-
Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition :
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The data is typically presented in terms of transmittance or absorbance.
-
UPLC-MS (Electrospray Ionization) Protocol
-
Sample Preparation :
-
Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase.[15][16]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.[16]
-
-
Chromatographic Conditions :
-
Mass Spectrometer Conditions (ESI) :
-
Ionization Mode : Positive or negative, depending on the desired adduct.
-
Capillary Voltage : 3-4 kV.
-
Cone Voltage : An optimized cone voltage (e.g., ~25 V) is crucial to ensure the detection of the monomeric boronic acid and minimize in-source fragmentation or boroxine formation.[14]
-
Source Temperature : ~120-150 °C.
-
Desolvation Gas Flow : Set according to instrument specifications.
-
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: Figure 1. Experimental Workflow for this compound Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. scbt.com [scbt.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 5-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Theoretical Insights into the Electronic Landscape of 5-Indolylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical electronic properties of 5-indolylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the computational and experimental methodologies used to characterize its electronic structure, offering a framework for further research and application development.
Introduction to the Electronic Properties of this compound
This compound, a derivative of the versatile indole scaffold, possesses unique electronic characteristics owing to the interplay between the electron-rich indole ring and the electron-accepting boronic acid group. Understanding these properties is crucial for its application in areas such as biosensors, organic electronics, and as a building block in the synthesis of complex organic molecules. The electronic behavior is primarily dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and their energy gap.
Theoretical Electronic Properties
The electronic properties of this compound can be elucidated through computational chemistry, primarily using Density Functional Theory (DFT). These calculations provide valuable insights into the molecule's reactivity, stability, and optical properties.
Computational Methodology
The electronic properties of this compound are typically calculated using DFT at a specific level of theory and basis set, for instance, the B3LYP functional with a 6-311++G(d,p) basis set. This combination has been shown to provide a good balance between accuracy and computational cost for organic molecules. The general workflow for these calculations is as follows:
5-Indolylboronic Acid (CAS: 144104-59-6): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Physicochemical Properties, Synthesis, and Applications of a Versatile Building Block in Medicinal Chemistry.
Introduction
5-Indolylboronic acid, with the CAS number 144104-59-6, is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique chemical structure, featuring an indole nucleus coupled with a boronic acid functional group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for its synthesis and key reactions, and its applications in the development of therapeutic agents, particularly as a precursor to Matrix Metalloproteinase-13 (MMP-13) and tubulin polymerization inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 144104-59-6 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 170-175 °C | |
| Boiling Point | 433.2 °C at 760 mmHg | [2] |
| Density | 1.33 g/cm³ | [2] |
| Storage | 2-8°C, keep in a dark, dry, and sealed place | [3] |
Spectroscopic Data:
-
¹H-NMR (DMSO-d6, 400 MHz): δ 11.1 (s, 1H), 8.30 (s, 1H), 7.81 (d, 1H, J = 8.1 Hz), 7.47 (d, 1H, J = 8.1 Hz), 7.34 (s, 1H).[4]
-
¹³C-NMR (DMSO-d6, 100 MHz): δ 138.0, 128.0, 127.5, 127.4, 127.3, 125.4, 111.0, 102.0.[4]
-
FTIR (cm⁻¹): A broad band is observed between 3200 and 3600 cm⁻¹, with absorption peaks at 3490 and 3400 cm⁻¹ corresponding to O-H and N-H stretching vibrations. An absorption peak at 1557 cm⁻¹ is attributed to the in-plane bending of the N-H bond.[5]
Solubility and pKa:
While quantitative solubility data in various organic solvents is not extensively published, phenylboronic acids, a structurally related class of compounds, generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[6] An experimental pKa of approximately 7.8 has been determined for poly(this compound), and arylboronic acids are known to have pKa values generally above 8.0.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of this compound in research and development.
Synthesis of this compound
A general procedure for the synthesis of this compound from 5-bromoindole is as follows:
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Triisopropyl borate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry, nitrogen-purged three-necked flask, suspend NaH in anhydrous THF.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of 5-bromoindole in anhydrous THF dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add n-BuLi solution dropwise and continue stirring for 10 minutes.
-
Add triisopropyl borate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated NH₄Cl solution and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash sequentially with water and brine, and dry over Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Treat the residue with EtOAc/petroleum ether and filter to obtain 1H-indol-5-ylboronic acid as a solid.[4]
Synthesis of this compound Workflow
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. A representative protocol is provided below.
Materials:
-
Aryl or heteroaryl halide (e.g., 3-chloroindazole)
-
This compound
-
Palladium catalyst (e.g., SPhos Pd G2)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Solvent system (e.g., Dioxane and water)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (2.0 equiv), palladium catalyst (e.g., 2.5 mol%), and base (2.0 equiv).
-
Add the degassed solvent system (e.g., dioxane/water 5:1).
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 15 hours.
-
After cooling to room temperature, the reaction mixture can be worked up using standard procedures to isolate the coupled product.[7]
Suzuki-Miyaura Coupling Reaction
Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of inhibitors targeting key proteins involved in disease pathogenesis.
Matrix Metalloproteinase-13 (MMP-13) Inhibitors
MMP-13 is a zinc-dependent endopeptidase that plays a significant role in the degradation of type II collagen, a key component of articular cartilage.[8] Its overexpression is implicated in the pathology of osteoarthritis.[8][9] this compound is utilized in the synthesis of potent and selective MMP-13 inhibitors.[2] The indole scaffold can be strategically functionalized to interact with the active site of MMP-13, leading to the inhibition of its enzymatic activity.
Role of MMP-13 in Osteoarthritis and Inhibition
Tubulin Polymerization Inhibitors
Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division.[10] Inhibition of tubulin polymerization is a well-established strategy in cancer therapy.[11] Derivatives of this compound have been synthesized and shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Tubulin Polymerization and Inhibition Pathway
Conclusion
This compound (CAS: 144104-59-6) is a highly valuable and versatile reagent in organic synthesis and drug discovery. Its well-defined physicochemical properties and reactivity make it an ideal starting material for the construction of complex molecular architectures. The detailed experimental protocols provided in this guide for its synthesis and application in Suzuki-Miyaura coupling reactions offer a practical resource for researchers. Furthermore, its demonstrated utility in the development of potent MMP-13 and tubulin polymerization inhibitors underscores its significance in the quest for novel therapeutics for a range of diseases, including osteoarthritis and cancer. As research continues, the full potential of this compound as a key building block in medicinal chemistry is yet to be fully realized.
References
- 1. scbt.com [scbt.com]
- 2. materials.alfachemic.com [materials.alfachemic.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 144104-59-6 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
understanding the reactivity of the C-B bond in 5-indolylboronic acid
An In-depth Technical Guide to the Reactivity of the C-B Bond in 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials.[1][2][3] The ability to precisely functionalize the indole core is paramount in medicinal chemistry and drug discovery. Among the various tools available for indole modification, this compound has emerged as a highly versatile and valuable building block.[1][4] Its utility stems from the unique reactivity of the carbon-boron (C-B) bond, which allows for a range of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4]
This technical guide provides a comprehensive exploration of the C-B bond's reactivity in this compound. It covers the principal synthetic routes to this key intermediate, delves into the mechanisms of its most important reactions, addresses common side reactions such as protodeboronation, and presents detailed experimental protocols. The content is structured to serve as a practical resource for researchers leveraging this reagent to construct complex molecular architectures for drug development and materials science.
Synthesis of this compound
The preparation of indolylboronic acids can be achieved through several strategic approaches, including the Miyaura borylation of haloindoles, transition-metal-catalyzed C-H activation, and the lithiation of haloindoles followed by quenching with a borate ester.[1][5] The latter method, involving a halogen-lithium exchange, is a common and effective strategy for the regioselective installation of the boronic acid group.[1][6]
Synthetic Workflow: Halogen-Lithium Exchange
The synthesis typically begins with 5-bromoindole. The indole nitrogen is first deprotonated, followed by a bromine-lithium exchange at low temperature. The resulting lithiated indole is then reacted with a trialkyl borate (e.g., triisopropyl borate), and subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.
Experimental Protocol: Synthesis from 5-Bromoindole
The following protocol is adapted from a standard laboratory procedure for the synthesis of this compound.[6]
Materials:
-
5-Bromoindole
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Sodium sulfate (Na2SO4)
-
Brine
Procedure:
-
Add a solution of NaH (1.02 g, 42.5 mmol) to a dry, nitrogen-purged three-necked flask containing anhydrous THF (80 mL).[6]
-
Cool the reaction mixture to 0 °C.[6]
-
Slowly add 5-bromoindole (5.0 g, 25.5 mmol) to the mixture and continue stirring for 15 minutes.[6]
-
Slowly add n-BuLi (15 mL of 2.5 M solution, 37.5 mmol) and stir for an additional 10 minutes.[6]
-
Introduce triisopropyl borate (9.4 mL, 51.0 mmol) to the reaction mixture and stir for 2 hours at room temperature.
-
Quench the reaction by adding aqueous HCl until the pH is acidic.
-
Extract the aqueous layer with EtOAc. Combine the organic layers, wash with water and then brine, and dry over anhydrous Na2SO4.[6]
-
Remove the solvent under reduced pressure. Treat the residue with a mixture of EtOAc and petroleum ether and filter to obtain the product.[6]
| Starting Material | Reagents | Solvent | Yield | Reference |
| 5-Bromoindole | 1. NaH, 2. n-BuLi, 3. Triisopropyl borate | THF | 25% | [6] |
Core Reactivity of the Carbon-Boron Bond
The C-B bond in this compound is the cornerstone of its synthetic utility, primarily enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application of indolylboronic acids, allowing for the formation of a C-C bond between the indole core and various aryl or heteroaryl halides.[1][7] This palladium-catalyzed reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of coupling partners.[4][7]
Mechanism: The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (R-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the indolyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[8]
| Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
| Aryl Halide | PdCl₂(dppf) | K₂CO₃ / K₃PO₄ | Dioxane/Water | Good-Excellent | [7] |
| Heteroaryl Halide | Pd(OAc)₂ / Ligand | Na₂CO₃ | Toluene/Water | Good-Excellent | [8][9] |
| Aryl Triflate | Pd(PPh₃)₄ | CsF | THF | Good | [1] |
Experimental Protocol: General Suzuki-Miyaura Coupling
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction in a biphasic system.[8]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., 2 M aqueous Na₂CO₃)
-
Solvent system (e.g., Toluene/Dioxane 4:1)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), PdCl₂(dppf) (0.05-0.1 equiv), and the solvent mixture.[8]
-
Add the aqueous base (e.g., 2 M Na₂CO₃).[8]
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture under a nitrogen atmosphere at 85-100 °C for 4-12 hours, monitoring by TLC or LC-MS.[8]
-
After cooling to room temperature, filter the mixture through celite to remove the catalyst.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, dry over Na2SO4, concentrate, and purify the residue by column chromatography.
Protodeboronation: A Key Side Reaction
Protodeboronation is a common undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond, resulting in the loss of the boronic acid functionality.[10] The rate of this reaction is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the organic substituent.[10][11]
Mechanism: The mechanism of protodeboronation in aqueous media is complex and can proceed through several pH-dependent pathways.[10][12]
-
Acid-Catalyzed: At low pH, the reaction can be catalyzed by acid.[10]
-
Base-Catalyzed: At high pH, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[12][13]
-
Zwitterionic Fragmentation: For certain heteroaromatic boronic acids, a zwitterionic intermediate can form under neutral pH conditions, leading to rapid C-B bond fragmentation.[10][12]
| Factor | Influence on Protodeboronation Rate | Rationale | Reference |
| High pH | Increases rate | Formation of the more reactive tetrahedral boronate anion. | [13] |
| High Temperature | Increases rate | Provides activation energy for C-B bond cleavage. | [10] |
| Electron-withdrawing groups | Generally decreases rate (for simple aryls) | Stabilizes the C-B bond against electrophilic attack by a proton. | [11] |
| Basic Heteroatoms (e.g., 2-pyridyl) | Can dramatically increase rate | Formation of a reactive zwitterionic intermediate. | [10][12] |
Other Transformations
Beyond Suzuki-Miyaura coupling, the C-B bond of this compound participates in other useful transformations:
-
Oxidative Cross-Coupling: It can be used in palladium and copper-catalyzed oxidative cross-coupling reactions with partners like mercaptoacetylenes.[6][14]
-
Reaction with Diols: The boronic acid moiety can reversibly form stable cyclic esters with 1,2- or 1-3-diols, a property exploited in sensors and bioconjugation.[15][16]
-
Electropolymerization: this compound can be electropolymerized to form conductive polymer films with potential applications in sensors and coatings.[15]
Applications in Drug Development
This compound is a key starting material for the synthesis of numerous biologically active molecules. Its ability to serve as a handle for introducing diverse substituents onto the indole core makes it invaluable in structure-activity relationship (SAR) studies.
Examples of therapeutic targets:
-
Matrix Metalloproteinase-13 (MMP-13) Inhibitors: Used to synthesize indole-based inhibitors for the treatment of arthritis.[6][14]
-
Tubulin Polymerization Inhibitors: Serves as a precursor for substituted pyrimidines that act as anticancer agents by inhibiting tubulin polymerization.[6]
-
β-Lactamase Inhibitors: Boronic acids are recognized as effective warheads for inhibiting serine β-lactamases, and the indole scaffold allows for exploring interactions within the enzyme's active site.[17]
Conclusion
This compound is a powerful and versatile intermediate in modern organic synthesis, particularly within the realm of drug discovery and development. The reactivity of its carbon-boron bond, primarily harnessed through the Suzuki-Miyaura cross-coupling, provides a reliable and modular approach to functionalizing the indole scaffold. A thorough understanding of its reactivity, including desired transformations and potential side reactions like protodeboronation, is critical for its effective application. By carefully controlling reaction conditions, researchers can leverage the unique properties of this compound to efficiently construct complex molecules and accelerate the discovery of new therapeutic agents.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 144104-59-6 [chemicalbook.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. materials.alfachemic.com [materials.alfachemic.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Exploring the Lewis Acidity of 5-Indolylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the Lewis acidity of 5-indolylboronic acid, a key parameter influencing its reactivity and utility in various scientific domains. Due to its structural features, this compound is a valuable building block in medicinal chemistry and materials science. Its Lewis acidic nature, centered at the boron atom, governs its interactions with Lewis bases, enabling applications in catalysis, chemical sensing, and the development of therapeutic agents. This document outlines the theoretical basis of its acidity, detailed experimental protocols for its characterization, and its mechanistic role in chemical transformations.
Understanding the Lewis Acidity of Arylboronic Acids
Boronic acids [RB(OH)₂] are characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in its neutral, trigonal planar sp² hybridized state possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons from a Lewis base. This electron-accepting ability defines its Lewis acidity.
In aqueous media, the primary interaction is with a hydroxide ion (OH⁻), leading to the formation of a tetrahedral, sp³-hybridized boronate anion [RB(OH)₃]⁻. The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value signifies a stronger Lewis acid, indicating a greater propensity to accept a hydroxide ion at a lower pH.
The indole moiety in this compound, being an electron-rich aromatic system, is expected to influence the electron density at the boron center and thus its Lewis acidity.
Quantitative Data on the Acidity of this compound and Related Compounds
| Compound | pKa Value | Method | Notes |
| Poly(this compound) | ~7.8 | Electrochemical | The pKa of the polymeric form, which may differ from the monomer due to the polymer backbone and microenvironment effects. |
| 2,6-Diarylphenylboronic acids | ~12.4 | UV-Vis Spectroscopy | Determined in a 3:1 water/acetonitrile mixture; provides a general reference for sterically hindered arylboronic acids. |
| This compound pinacol ester | 17.01 (Predicted) | Computational | This is a predicted value for the pinacol ester, not the free boronic acid, and is expected to be significantly different.[1] |
Experimental Protocols for Characterization of Lewis Acidity
To facilitate further research, detailed experimental protocols for the determination of the pKa of this compound and its binding constants with diols are provided below. These are generalized procedures based on established methods for arylboronic acids.
Synthesis and Purification of this compound
A high-purity sample is essential for accurate analytical measurements. The following is a general procedure for the synthesis and purification of this compound.[2]
Synthesis Workflow
Caption: Synthesis and purification workflow for this compound.
Protocol:
-
Lithiation: Dissolve 5-bromoindole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi) dropwise and stir the reaction mixture for 1-2 hours at -78 °C.
-
Borylation: To the resulting solution, add triisopropyl borate dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) and stir for 1-2 hours.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/petroleum ether) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Determination of pKa by UV-Vis Spectrophotometric Titration
This method relies on the change in the UV-Vis absorbance spectrum of this compound as it converts from the neutral trigonal form to the anionic tetrahedral boronate form with increasing pH.
Experimental Workflow for pKa Determination
Caption: Workflow for the determination of pKa by UV-Vis spectrophotometry.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 2 to 12).
-
Sample Preparation: In a series of cuvettes or a 96-well UV-transparent plate, add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50-100 µM).
-
Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 220-400 nm) for each sample at each pH.
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
Fit the resulting data to a sigmoidal (Boltzmann) function. The inflection point of the curve corresponds to the pKa of the boronic acid.
-
Determination of Diol Binding Constants by Fluorescence Spectroscopy
A competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS), is a common method to determine the binding affinity of non-fluorescent boronic acids for diols.[3][4] ARS is a catechol, and its fluorescence is quenched. Upon binding to a boronic acid, a fluorescent complex is formed. The displacement of ARS by a competing diol (e.g., glucose) leads to a decrease in fluorescence, which can be used to calculate the binding constant.
Workflow for Determining Diol Binding Constant
Caption: Workflow for determining diol binding constants via a competitive assay.
Protocol:
-
Determine the Binding Constant with ARS (K_ARS):
-
Prepare a solution of ARS in a buffer at the desired pH (e.g., pH 7.4 phosphate buffer).
-
Titrate this solution with increasing concentrations of this compound.
-
Measure the fluorescence intensity after each addition (excitation ~460 nm, emission ~570 nm).
-
Plot the change in fluorescence against the concentration of the boronic acid and fit the data to a suitable binding isotherm to determine K_ARS.
-
-
Competitive Binding Assay:
-
Prepare a solution containing fixed concentrations of ARS and this compound (at a concentration that gives a significant fluorescence signal).
-
Titrate this solution with the diol of interest (e.g., glucose, fructose).
-
Measure the decrease in fluorescence intensity after each addition of the diol.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the diol.
-
Use the known K_ARS and the competitive binding data to calculate the binding constant (K_diol) for the this compound-diol complex.
-
Mechanistic Roles of Lewis Acidity
The Lewis acidic nature of this compound is central to its application in catalysis and sensing.
Lewis Acid Catalysis
In organic synthesis, boronic acids can act as Lewis acid catalysts, typically by activating a Lewis basic functional group on a substrate.[5][6] For example, in reactions involving carbonyl compounds, the boronic acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.
A more complex catalytic cycle is observed in the Lewis base-catalyzed asymmetric multicomponent 1,2-boronate rearrangement, which can be applied to indole derivatives.[7] In this type of reaction, a chiral Lewis base activates a substrate, which then reacts with a boronate complex derived from the indole and a boronic ester. The Lewis acidity of the boron atom is crucial for the formation of the key boronate intermediate.
Proposed Catalytic Cycle for 1,2-Boronate Rearrangement
Caption: A generalized catalytic cycle for a Lewis base-catalyzed reaction.
Saccharide Sensing
The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their use in saccharide sensing.[8][9] This interaction is pH-dependent and typically stronger at pH values above the pKa of the boronic acid, where the tetrahedral boronate form is more prevalent.
In a fluorescent sensor, the binding event is transduced into a change in fluorescence. This can be achieved by attaching a fluorophore to the boronic acid. The binding of a saccharide alters the electronic environment of the fluorophore, leading to a change in its emission properties (intensity or wavelength). For instance, the formation of the boronate ester can disrupt photoinduced electron transfer (PET) quenching or lead to the formation of fluorescent aggregates.
Mechanism of a Fluorescent Boronic Acid Sensor
Caption: General mechanism of a "turn-on" fluorescent boronic acid sensor.
Conclusion
The Lewis acidity of this compound is a fundamental property that dictates its chemical behavior and potential applications. While precise quantitative data for the monomeric form requires further experimental investigation, the established methodologies for arylboronic acids provide a clear roadmap for its characterization. Understanding and quantifying the Lewis acidity of this compound will undoubtedly facilitate its rational application in the design of novel catalysts, sensors, and therapeutic agents, making it a continued area of interest for researchers in chemistry and drug development.
References
- 1. chembk.com [chembk.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Arylindole Synthesis via Suzuki Coupling of 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Specifically, 5-arylindoles represent a critical class of compounds with significant biological activities, including applications as inhibitors of enzymes such as tubulin and matrix metalloproteinase-13 (MMP-13), making them highly valuable in drug discovery and development.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering a direct and efficient route to synthesize 5-arylindoles. This protocol details the Suzuki coupling of 5-indolylboronic acid with various aryl halides.
The reaction proceeds via a palladium-catalyzed cycle involving an unprotected or protected this compound and an aryl halide in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. This document provides detailed experimental protocols, comparative data on catalytic systems, and a general workflow for this transformation.
Data Presentation: Reaction Conditions and Yields
The successful synthesis of 5-arylindoles via Suzuki coupling is highly dependent on the chosen reaction parameters. Below are tables summarizing the performance of various catalytic systems and the scope of different coupling partners.
Table 1: Comparison of Palladium Catalysts and Ligands for the Suzuki Coupling of this compound with 3-Chloroindazole.
This table presents a comparative study of different palladium precursors and phosphine ligands for the coupling of this compound with a heteroaryl chloride. The data highlights the superior performance of palladacycle precatalysts, such as SPhos Pd G2, which afford higher conversion and yield.[2]
| Palladium Precursor | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | - | 87 | 69 |
| SPhos Pd G2 | - | 97 | 80 |
Reaction Conditions: 3-chloroindazole (1.0 equiv), this compound (2.0 equiv), catalyst (2.5 mol%), K₃PO₄ (2.0 equiv), Dioxane/H₂O, 100 °C, 12-15 h.[2]
Table 2: Suzuki Coupling of 5,7-Dibromoindole with Various Arylboronic Acids.
This table demonstrates the scope of the arylboronic acid coupling partner in the synthesis of diarylindoles. While the substrate is 5,7-dibromoindole, the data provides valuable insights into the electronic effects of substituents on the arylboronic acid, which is translatable to the coupling with this compound. Generally, electron-rich arylboronic acids provide good to excellent yields.[3]
| Arylboronic Acid | Product | Solvent | Yield (%) |
| Phenylboronic acid | 5,7-diphenylindole | H₂O | 91 |
| 4-Ethylphenylboronic acid | 5,7-bis(4-ethylphenyl)indole | H₂O | 62 |
| 4-Methoxyphenylboronic acid | 5,7-bis(4-methoxyphenyl)indole | H₂O | 76 |
| 4-(Boc-amino)phenylboronic acid | 5,7-bis(4-(Boc-amino)phenyl)indole | DMF/H₂O | 46 |
| 4-Chlorophenylboronic acid | 5,7-bis(4-chlorophenyl)indole | H₂O | 53 |
| 2-Chlorophenylboronic acid | 5,7-bis(2-chlorophenyl)indole | H₂O | 60 |
| 4-Cyanophenylboronic acid | 5,7-bis(4-cyanophenyl)indole | H₂O | 72 |
| 4-Nitrophenylboronic acid | 5,7-bis(4-nitrophenyl)indole | H₂O | 13 |
| 2-Thiopheneboronic acid | 5,7-di(thiophen-2-yl)indole | EtOH/H₂O | 91 |
Reaction Conditions: 5,7-dibromoindole (1.0 equiv), arylboronic acid (3.0 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv), microwave irradiation at 120 °C for 1 hour.[3]
Experimental Protocols
The following are detailed methodologies for the Suzuki coupling of this compound with aryl halides.
Protocol 1: General Procedure using a Palladacycle Precatalyst
This protocol is adapted from a high-yielding procedure utilizing a modern, air- and moisture-stable palladacycle precatalyst.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide, aryl chloride)
-
SPhos Pd G2 precatalyst
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water, degassed
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel containing a magnetic stir bar, add this compound (1.2 - 2.0 equivalents), the aryl halide (1.0 equivalent), potassium phosphate (2.0 - 3.0 equivalents), and the SPhos Pd G2 precatalyst (1-3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add degassed dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction vessel via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified 5-arylindole using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ligand-Free Suzuki Coupling
For certain substrates, a ligand-free protocol can be effective and offers a simpler setup.
Materials:
-
This compound
-
Aryl halide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Solvent (e.g., DMF/H₂O, EtOH/H₂O, or Toluene/H₂O)
-
Reaction vessel
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, combine this compound (1.1 - 1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0 - 3.0 equivalents), and palladium(II) acetate (1-5 mol%).
-
Solvent Addition: Add the chosen solvent system to the reaction vessel.
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (1-12 hours).
-
Reaction Monitoring: Follow the reaction progress using TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up by adding water and extracting the product with an organic solvent. Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue by column chromatography.
-
Characterization: Confirm the structure and purity of the final product by spectroscopic methods.
Mandatory Visualizations
Experimental Workflow for 5-Arylindole Synthesis
The following diagram illustrates the general workflow for the synthesis of 5-arylindoles via Suzuki coupling.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 5-Indolylboronic Acid
Introduction
The indole scaffold is a privileged structure in medicinal chemistry and materials science, with numerous indole derivatives exhibiting significant biological activity.[1][2][3][4] The functionalization of the indole core is therefore of great interest to researchers in drug development and other scientific fields. Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, offering a versatile and efficient means to form carbon-carbon and carbon-heteroatom bonds.[1][5] 5-Indolylboronic acid is a key building block in this context, as it is relatively stable, non-toxic, and readily available, making it an ideal substrate for introducing a wide range of functional groups at the 5-position of the indole ring through various palladium-catalyzed cross-coupling reactions.[3][4][6]
These application notes provide detailed protocols and data for several key palladium-catalyzed cross-coupling reactions utilizing this compound, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[7][8][9] This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[9][10]
Data Presentation: Catalyst Performance
The choice of catalyst and ligand system is crucial for achieving high yields in the Suzuki-Miyaura coupling of indolylboronic acids. The following table summarizes the performance of various palladium catalysts in the coupling of 5-indole boronic acid with 3-chloroindazole, serving as a model system.[11]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.[11]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 3-chloroindazole)
-
Palladium precatalyst (e.g., SPhos Pd G2)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Solvent (e.g., Dioxane and water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv.), this compound (2.0 equiv.), the palladium precatalyst (2.5 mol%), and the base (2.0 equiv.).[11]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane and water in a 5:1 ratio) to the vessel.[11]
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring for 15 hours.[11]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted indole.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[12][13] While typically performed with aryl halides, variations using arylboronic acids have been developed.[14][15]
Experimental Protocol: Heck Reaction with this compound
This protocol outlines a representative procedure for the Heck coupling of this compound with an alkene.[14]
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Additive (e.g., N-bromosuccinimide, NBS)
-
Solvent (e.g., dry solvent like THF or dioxane)
-
Reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the alkene (1.0 equiv.), this compound (1.0 equiv.), Pd(OAc)₂ (5 mol%), and the additive (e.g., NBS).[14]
-
Add the dry solvent to the vessel under an inert atmosphere.
-
Stir the reaction mixture at room temperature (25 °C) for 12 hours.[14]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography to yield the 5-alkenyl-indole.
Visualization
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[16][17][18] This reaction is a powerful tool for the synthesis of substituted alkynes.
Experimental Protocol: Sonogashira Coupling
This protocol describes a standard Sonogashira coupling. For use with this compound, it would first need to be converted to the corresponding 5-haloindole.
Materials:
-
5-Bromoindole or 5-iodoindole
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper (I) co-catalyst (e.g., CuI)
-
Base (e.g., a bulky amine like diisopropylamine)
-
Solvent (e.g., THF)
-
Reaction vessel
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of the 5-haloindole in the solvent at room temperature, sequentially add the palladium catalyst, copper (I) iodide, the base, and the terminal alkyne.[19]
-
Stir the reaction for approximately 3 hours.[19]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with additional diethyl ether.[19]
-
Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[19]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[19]
-
Purify the residue by flash column chromatography to obtain the 5-alkynyl-indole.
Visualization
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling amines with aryl halides or triflates.[20][21][22] It is a highly versatile method for the synthesis of arylamines.
Experimental Protocol: Buchwald-Hartwig Amination
Similar to the Sonogashira coupling, this protocol requires a 5-haloindole as the starting material.
Materials:
-
5-Bromoindole
-
Amine (e.g., morpholine)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane)
-
Schlenk tube
-
Standard laboratory glassware and purification equipment
Procedure:
-
Add the 5-bromoindole, base, palladium source, and ligand to an oven-dried Schlenk tube.[19]
-
Evacuate and backfill the tube with argon (repeat three times).[19]
-
Add the anhydrous solvent, followed by the amine.[19]
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.[19]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[19]
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 5-amino-indole product.
Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes: Synthesis of Bioactive Indole Derivatives Using 5-Indolylboronic Acid
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique ability to mimic peptide structures and bind reversibly to various enzymes makes it a valuable framework for drug development.[3][4] 5-Indolylboronic acid is a versatile and crucial building block for the functionalization of the indole nucleus. As a stable, non-toxic, and readily available reagent, it is extensively used in transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to form C-C bonds under mild conditions.[1][5] This enables the synthesis of a diverse array of 5-substituted indole derivatives with significant therapeutic potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][6]
These notes provide an overview of the applications of this compound in synthesizing bioactive compounds, detailed experimental protocols, and a summary of the biological activities of representative derivatives.
Key Applications and Bioactive Derivatives
This compound is a key reactant for synthesizing molecules targeting a range of diseases. Its primary utility is in Suzuki-Miyaura coupling reactions where the boronic acid group is coupled with an aryl or heteroaryl halide to create a C-C bond.[1] This strategy is fundamental in developing several classes of therapeutic agents:
-
Kinase Inhibitors: Many kinase inhibitors incorporate the indole framework to interact with the ATP-binding site of kinases like EGFR (Epidermal Growth Factor Receptor) and c-SRC.[7][8] The cooperation between these kinases is implicated in aggressive tumor phenotypes, making dual inhibitors a promising therapeutic strategy.[8][9] this compound allows for the introduction of various aryl and heteroaryl moieties at the 5-position, which is crucial for tuning binding affinity and selectivity.[7]
-
Anticancer Agents: Beyond kinase inhibition, indole derivatives synthesized using this building block exhibit broad anticancer activity. They can function as tubulin polymerization inhibitors, interfering with cell mitosis, or as DNA intercalating agents.[2][10][11] The synthesis of 5-arylindoles has led to compounds with potent cytotoxicity against various cancer cell lines, including pancreatic, breast, and prostate cancer.[12][13]
-
Antimicrobial Agents: The indole nucleus is present in compounds effective against a range of pathogens. Functionalization at the 5-position can yield derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][6]
-
Other Therapeutic Targets: this compound is also a reactant in the synthesis of inhibitors for other enzymes, such as Matrix Metalloproteinase-13 (MMP-13), which is implicated in arthritic diseases.[10]
Data Presentation
Table 1: Representative Suzuki-Miyaura Reaction for Synthesis of 5-Arylindoles
| Reactant A | Reactant B | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water (4:1) | 80-100 | 4-12 | ~81-98[7][14] |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Reflux | 12 | Good[15] |
| This compound | 5-Bromoindole | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | RT | 2 | 58[16] |
Note: This table presents generalized conditions and representative yields. The use of 5-bromoindole with an arylboronic acid is mechanistically analogous to using this compound with an aryl bromide.[7]
Table 2: Anticancer Activity of Bioactive Indole Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Citation |
| Compound 16 | Dual EGFR/SRC Kinase Inhibitor | A549 (Lung) | EGFR: 1.026 µM | [8] |
| PC3 (Prostate) | SRC: 0.002 µM | [8] | ||
| 5m (Indolyl-thiadiazole) | Cytotoxicity | PaCa2 (Pancreatic) | 1.5 µM | [12][17] |
| 5h (Indolyl-thiadiazole) | Cytotoxicity | Multiple lines | Significant | [12] |
| Compound 5c | Cytotoxicity | HeLa (Cervical) | 13.41 µM | [13] |
| Compound 5d | Cytotoxicity | HeLa (Cervical) | 14.67 µM | [13] |
| Compound 10k | Tubulin Polymerization Inhibitor | 4 human cancer cell lines | 3-9 nM | [11] |
Table 3: Antimicrobial Activity of Bioactive Indole Derivatives
| Compound Class | Target Organism | Activity (MIC) | Citation |
| Indole-thiourea hybrid (1) | Gram-positive/negative bacteria | < 12.5 µg/mL | [4] |
| Thiophene/Imidazole Indole (3) | Bacteria | < 8 µg/mL | [4] |
| Thiophene/Imidazole Indole (4) | Fungi | < 6 µg/mL | [4] |
| 1,2,3,5-substituted indole (9) | E. coli, S. aureus, etc. | < 37.5 µg/mL | [3] |
| Scholarisins I, II, III, F | Giberella publicaris (Fungus) | 0.64–1.91 µM | [6] |
| Melokhanines B, D, E, F | Pseudomonas aeruginosa | 2–5 µM | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical method for the synthesis of 5-arylindoles from this compound and an aryl halide.
Materials:
-
This compound (1.0 equivalent)[10]
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) or Pd(dppf)Cl₂[15]
-
Phosphine Ligand (e.g., SPhos) (0.04 equivalents)[7]
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)[7][16]
-
Solvent: Toluene/Water (4:1), Dimethoxyethane (DME), or Acetone/Water[7][15][16]
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask), add this compound (1 eq.), the aryl halide (1.2 eq.), and potassium carbonate (2 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Add the degassed solvent mixture (e.g., Toluene/Water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for 4-12 hours or until completion.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure 5-arylindole derivative.
Protocol 2: General Luminescence-Based Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase by measuring ATP consumption.[7]
Materials:
-
Synthesized indole derivative (test compound)
-
Target Kinase (e.g., EGFR, SRC)
-
Kinase-specific substrate
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Positive control inhibitor (e.g., Dasatinib for SRC)[8]
-
DMSO (for dissolving compounds)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute into the kinase assay buffer.
-
In a white microplate, add the kinase and the test compound (or control/vehicle) to the appropriate wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30 °C.
-
Stop the reaction and measure the amount of remaining ATP by adding the luminescence-based detection reagent. This reagent lyses the cells (if applicable) and contains luciferase/luciferin, which generates a light signal proportional to the ATP concentration.
-
Measure the luminescence signal using a plate reader.
-
A lower light signal indicates higher ATP consumption (i.e., higher kinase activity), while a higher signal indicates lower ATP consumption (i.e., kinase inhibition).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Visualizations
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Caption: Synthetic utility of this compound.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [rjpbr.com]
- 10. This compound = 95 144104-59-6 [sigmaaldrich.com]
- 11. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 15. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping … [ouci.dntb.gov.ua]
- 16. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 17. researchgate.net [researchgate.net]
Application of 5-Indolylboronic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Indolylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex indole-containing molecules with a wide range of biological activities. Its stability, commercial availability, and reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, make it an indispensable tool for drug discovery and development. The indole scaffold is a privileged structure found in numerous natural products and approved drugs, and functionalization at the 5-position via this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
This document provides detailed application notes on the use of this compound in the synthesis of two important classes of therapeutic agents: Matrix Metalloproteinase-13 (MMP-13) inhibitors and tubulin polymerization inhibitors. It also includes comprehensive experimental protocols for the key synthetic transformations.
Application 1: Synthesis of MMP-13 Inhibitors
Matrix Metalloproteinase-13 (MMP-13), a zinc-dependent endopeptidase, plays a crucial role in the degradation of type II collagen, the primary component of articular cartilage.[1] Its overexpression is implicated in the pathogenesis of osteoarthritis and cancer metastasis, making it a key therapeutic target.[1][2] this compound serves as a key starting material for the synthesis of potent and selective MMP-13 inhibitors, where the indole moiety often interacts with the S1' pocket of the enzyme, a key determinant of inhibitor selectivity.[3][4]
Quantitative Data: MMP-13 Inhibitors
The following table summarizes the inhibitory activity of representative indole-containing MMP-13 inhibitors. While not all examples explicitly start from this compound, they showcase the potency of the 5-substituted indole scaffold, which can be readily accessed using this building block.
| Compound ID | Structure | Target | IC50 (nM) | Selectivity | Reference |
| 1 | 2-(4'-(N'-(4-(1H-indol-5-yl)benzoyl)hydrazin-1-yl)biphenyl-4-yl)acetic acid | MMP-13 | 1 | >100-fold vs MMP-1, -2, -3, -7, -8, -9, -10, -12, -14 | [3] |
| 2 | N-(4-(1H-indol-5-yl)phenyl)-4-(4-methoxyphenyl)butanamide | MMP-13 | 1.6 | High | [5] |
| 3 | (S)-N-((4'-(1H-indol-5-yl)-[1,1'-biphenyl]-4-yl)sulfonyl)-L-valine | MMP-13 | 2.2 | High | [5] |
| 4 | 4'-((5-chloro-1H-indol-2-yl)methyl)-[1,1'-biphenyl]-4-carboxylic acid | MMP-13 | 13 | >100-fold vs MMP-1, -2, -8, -9, -14 | [3] |
Signaling Pathway: MMP-13 in Osteoarthritis
MMP-13 is a downstream effector in various signaling pathways that contribute to the degradation of the extracellular matrix in osteoarthritis. Inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) trigger cascades involving MAP kinases (p38, ERK, JNK) and the NF-κB pathway, leading to the upregulation of MMP-13 transcription.[6][7] Selective MMP-13 inhibitors, synthesized using building blocks like this compound, can block the catalytic activity of MMP-13, thereby preventing collagen degradation and preserving cartilage integrity.
Application 2: Synthesis of Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[8] Agents that disrupt microtubule dynamics are potent anti-cancer drugs.[9] this compound is a valuable precursor for synthesizing indole-based compounds that inhibit tubulin polymerization, often by binding to the colchicine site on β-tubulin.[10][11] This leads to mitotic arrest and apoptosis in cancer cells.
Quantitative Data: Tubulin Polymerization Inhibitors
The following table presents the biological activity of several indole-based tubulin polymerization inhibitors. The 5-substituted indole motif, accessible through this compound, is a common feature in these potent compounds.
| Compound ID | Structure | Target | IC50 (µM) (Tubulin Polymerization) | Antiproliferative IC50 (µM) (Cell Line) | Reference |
| 5 | 1-(4-methoxyphenyl)-2-(1H-indol-5-yl)ethan-1-one | Tubulin | 2.1 | 0.015 (MCF-7) | [11] |
| 6 | 1-(3,4,5-trimethoxyphenyl)-2-(1H-indol-5-yl)ethan-1-one | Tubulin | 1.03 | 0.016 (MCF-7) | [11] |
| 7k | 9-(3,4,5-trimethoxyphenyl)-5H-pyrido[4,3-b]indole | Tubulin | Not specified | 8.7 (HeLa) | [12] |
| 3g | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-indole | Tubulin | Not specified | 2.94 (MCF-7) | [13] |
Signaling Pathway: Tubulin Polymerization and Inhibition
Tubulin polymerization is a dynamic process of microtubule formation that is crucial for the formation of the mitotic spindle during cell division. Tubulin polymerization inhibitors, such as those derived from this compound, bind to β-tubulin and prevent the incorporation of tubulin dimers into growing microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for utilizing this compound in the synthesis of the aforementioned inhibitors.[14][15][16]
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system. In a separate vial, dissolve the palladium catalyst (typically 1-5 mol%) in a small amount of the reaction solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 5-aryl or 5-heteroaryl indole.
Experimental Workflow Diagram
Conclusion
This compound is a powerful and versatile reagent in medicinal chemistry, enabling the efficient synthesis of diverse libraries of indole-containing compounds. Its application in the development of MMP-13 inhibitors for inflammatory diseases and tubulin polymerization inhibitors for cancer therapy highlights its significance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers aiming to leverage this important building block in their own synthetic and medicinal chemistry endeavors.
References
- 1. Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of interleukin 1‐induced matrix metalloproteinase 13 expression in human chondrocytes by interferon γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 15. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
5-Indolylboronic Acid: A Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Application Note AN2025-12
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of approved and investigational kinase inhibitors. Its inherent ability to form crucial hydrogen bonds and engage in hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. 5-Indolylboronic acid has emerged as a key building block in this endeavor, offering a versatile handle for introducing molecular diversity through robust and efficient chemical transformations. This application note provides a comprehensive overview of the utility of this compound as a precursor for kinase inhibitors, complete with detailed experimental protocols and data.
The primary application of this compound in this context is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the facile linkage of the 5-position of the indole nucleus to a wide array of aryl and heteroaryl halides, which are common components of kinase inhibitor pharmacophores. This strategy allows for the systematic exploration of the chemical space around the indole core to optimize potency, selectivity, and pharmacokinetic properties.
Key Applications and Target Kinases
Kinase inhibitors derived from this compound and its analogs have shown significant activity against a range of important oncological and inflammatory targets. Notable examples include:
-
Phosphoinositide 3-kinase delta (PI3Kδ): A key regulator of immune cell signaling, making it a target for hematological malignancies and inflammatory diseases.
-
Matrix Metalloproteinase 13 (MMP-13): A collagenase implicated in the degradation of cartilage in osteoarthritis and in tumor metastasis.
-
Tubulin: While not a kinase, it is a critical target for anticancer agents, and indole-based compounds are a prominent class of tubulin polymerization inhibitors. The synthetic strategies employed are highly relevant to the synthesis of kinase inhibitors.
Data Presentation
The following tables summarize the inhibitory activities of representative compounds synthesized using an indolylboronic acid precursor strategy.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | Target Kinase | IC50 (nM) | Selectivity (α/δ) |
| 20 | PI3Kδ | 450 | >133 |
| 20 | PI3Kα | >60,000 |
Data sourced from studies on indole-4-boronic acid pinacol ester, a closely related precursor, demonstrating the synthetic utility of indolylboronic acids in generating selective PI3K inhibitors.[1]
Table 2: Inhibitory Activity of Indole-based Inhibitors against MMP-13
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) |
| (S)-17b | MMP-13 | 3.4 | 2.7 |
| Inhibitor 1 | MMP-13 | - | 12 |
| Inhibitor 3 | MMP-13 | - | 10 |
These compounds are representative of MMP-13 inhibitors synthesized using Suzuki coupling to create a biaryl structure, a strategy directly applicable to this compound.[2][3]
Table 3: Inhibitory Activity of Indole-based Compounds on Tubulin Polymerization
| Compound ID | Target | IC50 (µM) |
| 15 | Tubulin Polymerization | 1.3 |
| 18 | Tubulin Polymerization | 1.5 |
| 21 | Tubulin Polymerization | 1.5 |
| [I] | Tubulin Polymerization | 2.505 |
Data for representative indole-based tubulin polymerization inhibitors.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by inhibitors derived from this compound and the general experimental workflow for their synthesis and evaluation.
Caption: Simplified MMP-13 signaling pathway in cartilage degradation.[6]
Caption: General experimental workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with a Heteroaryl Chloride
This protocol is adapted from the synthesis of pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors and is a general method for coupling this compound (or its pinacol ester) with a suitable chloro-heterocycle.[1]
Materials:
-
This compound or 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv)
-
Substituted heteroaryl chloride (e.g., 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine) (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv)
-
2M Aqueous sodium carbonate solution (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the heteroaryl chloride (1.0 equiv), this compound pinacol ester (1.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,2-dimethoxyethane (DME) to the flask to dissolve the reagents.
-
Add the 2M aqueous sodium carbonate solution (2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane) to yield the desired 5-substituted indole product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase by measuring ATP consumption.
Materials:
-
Target kinase enzyme
-
Kinase substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
In the wells of the microplate, add the kinase enzyme, the substrate, and the diluted inhibitor compound. Include control wells with DMSO only (no inhibitor) for 100% activity and wells with a known potent inhibitor or no enzyme for background control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions.
-
Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the creation of diverse libraries of substituted indoles for structure-activity relationship studies. The successful application of this precursor in the development of inhibitors for key targets such as PI3Kδ and MMP-13 underscores its importance in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this promising class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Electropolymerization of 5-Indolylboronic Acid for Conductive Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conducting polymers have garnered significant interest across various scientific disciplines, including materials science, electronics, and medicine, owing to their unique electrical and optical properties. Among these, polyindoles and their derivatives are notable for their environmental stability and biocompatibility. The functionalization of these polymers can further enhance their properties and expand their applicability. This document provides detailed application notes and protocols for the electropolymerization of 5-indolylboronic acid to synthesize poly(this compound) [5PIBA], a conductive polymer with potential applications in biosensing, functional coatings, and as a platform for drug development research.[1][2] The presence of the boronic acid group imparts pH-responsive behavior and allows for specific interactions with diol-containing molecules, such as saccharides, making it a versatile material for creating smart, responsive surfaces.[3][4]
Key Properties and Applications
Poly(this compound) is an electroactive and environmentally stable conductive polymer. A key characteristic of 5PIBA is the retention of the boronic acid functional groups after electropolymerization, which allows for post-polymerization modification and imparts specific functionalities.[1]
Properties:
-
Electroactivity: The polymer exhibits stable and reproducible redox behavior.[1]
-
pH-Responsiveness: The boronic acid groups confer pH-dependent electrochemical properties, with a pKa of approximately 7.8.[1]
-
Hydrophilicity: The presence of boronic acid and N-H groups in the polymer backbone results in a hydrophilic surface.[1][2]
-
Morphology: The polymer typically forms a three-dimensional granular structure with a high surface area.[1]
-
Adhesion: 5PIBA forms adherent and homogeneous coatings on various substrates, including carbon-based materials and stainless steel.[1][2]
Applications:
-
Biosensors: The ability of boronic acids to reversibly bind with cis-diols makes 5PIBA a promising candidate for the development of sensors for glucose and other biologically relevant saccharides.[5]
-
Functional Coatings: Its stability and adherent properties make it suitable for creating functional coatings on electrodes and other surfaces, potentially for applications in biocorrosion resistance.[1][2]
-
Drug Development: While direct involvement in signaling pathways is not extensively documented, the boronic acid moiety is a key functional group in several FDA-approved drugs.[6][7] Polymers containing boronic acids are being explored for drug delivery systems due to their responsive nature.[3] The 5PIBA platform can be used to study interactions with biomolecules and as a scaffold for immobilizing enzymes or other therapeutic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the electrochemical characterization of poly(this compound).
| Parameter | Value | Electrode | Conditions | Reference |
| Specific Areal Capacitance | 0.234 mF·cm⁻² | Screen-Printed Carbon Electrode (SPCE) | MES buffer (pH 5.0) | [1][2] |
| pH-dependent Redox Activity Range | 4 - 10 | SPCE | Aqueous buffer solutions | [1][2] |
| pKa | ~7.8 | SPCE | Aqueous buffer solutions | [1] |
Table 1: Electrochemical Properties of Poly(this compound).
| Parameter | Bare Electrode | 5PIBA-modified Electrode | Conditions | Reference |
| Charge Transfer Resistance (Rct) | High | Substantially Decreased | 5 mM [Fe(CN)₆]³⁻/⁴⁻ in MES buffer (pH 5.0) | [1][2] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data Comparison.
Experimental Protocols
Materials and Reagents
-
This compound (monomer)
-
Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Acetonitrile (ACN) (solvent)
-
Working Electrodes:
-
Glassy Carbon Electrode (GCE)
-
Screen-Printed Carbon Electrode (SPCE)
-
Highly Oriented Pyrolytic Graphite (HOPG)
-
304 Stainless Steel (SS304)
-
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Deionized water
-
Alumina slurry (for polishing GCE)
Protocol 1: Electropolymerization of this compound via Cyclic Voltammetry
This protocol describes the electrochemical synthesis of a poly(this compound) film on a working electrode.
1. Electrode Preparation:
- GCE: Polish the glassy carbon electrode with 0.3 and 0.05 µm alumina slurry on a polishing pad. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol for 5 minutes each to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.
- SPCE, HOPG, SS304: Clean the electrode surface by rinsing with acetonitrile.
2. Preparation of the Electrolyte Solution:
- Prepare a 10 mM solution of this compound in acetonitrile.
- Add lithium perchlorate (LiClO₄) to the solution to a final concentration of 0.1 M.
- Sonicate the solution for 10-15 minutes to ensure the monomer and electrolyte are fully dissolved.
3. Electrochemical Cell Setup:
- Assemble a standard three-electrode electrochemical cell.
- Use the prepared electrode (GCE, SPCE, HOPG, or SS304) as the working electrode.
- Use a platinum wire as the counter electrode.
- Use an Ag/AgCl (saturated KCl) electrode as the reference electrode.
- Add the electrolyte solution containing the monomer to the cell.
- Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen and maintain an inert atmosphere during the experiment.
4. Electropolymerization:
- Connect the electrodes to a potentiostat.
- Perform cyclic voltammetry (CV) to deposit the polymer film.
- Potential Range: -0.4 V to +1.2 V vs. Ag/AgCl (for carbon-based electrodes). For stainless steel, a wider window of -0.6 V to +1.4 V may be used.[2]
- Scan Rate: 80 mV·s⁻¹[1]
- Number of Cycles: 20 cycles.[2]
- The successful polymerization is indicated by the gradual increase in the peak currents in successive CV cycles, signifying the deposition of a conductive polymer film.
5. Post-Polymerization Cleaning:
- After polymerization, gently rinse the modified electrode with fresh acetonitrile to remove any unreacted monomer and excess electrolyte.
- The 5PIBA-modified electrode is now ready for characterization or further experiments.
Visualizations
Experimental Workflow
Caption: Workflow for the electropolymerization of this compound.
Logical Relationships of 5PIBA Properties and Applications
Caption: Relationship between 5PIBA properties and its applications.
References
Application Notes and Protocols: Synthesis of Natural Product Analogues Using 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Indolylboronic acid is a versatile building block in organic synthesis, particularly in the construction of natural product analogues. The indole scaffold is a privileged structure found in a vast array of biologically active compounds, including numerous marine alkaloids. The ability to functionalize the 5-position of the indole ring via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the introduction of diverse aryl and heteroaryl substituents. This chemical maneuver is instrumental in the generation of novel molecular architectures with potentially enhanced or modulated biological activities, aiding in the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of natural product analogues, with a focus on compounds that exhibit anticancer activity through the inhibition of key signaling pathways.
Data Presentation: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The efficiency of the coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent system. Below are tables summarizing the reaction conditions and yields for the coupling of this compound and related indole substrates with various coupling partners.
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 5-Indole Boronic Acid with 3-Chloroindazole [1]
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Table 2: Representative Conditions for Suzuki-Miyaura Double Coupling of 5,7-Dibromoindole with Various Arylboronic Acids [2]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5,7-Diphenyl-1H-indole | 91 |
| 4-Methylphenylboronic acid | 5,7-Di(p-tolyl)-1H-indole | 85 |
| 4-Methoxyphenylboronic acid | 5,7-Bis(4-methoxyphenyl)-1H-indole | 76 |
| 4-Chlorophenylboronic acid | 5,7-Bis(4-chlorophenyl)-1H-indole | 53 |
| 3-Thienylboronic acid | 5,7-Di(thiophen-3-yl)-1H-indole | 65 |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/Water, DMF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried round-bottom flask or microwave vial, add this compound, the aryl halide, and the base.
-
The vessel is then sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
The palladium catalyst is added to the flask under a stream of inert gas.
-
Degassed solvent is added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 5-arylindole derivative.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Phenylboronic Acid[2]
This protocol demonstrates a green and efficient method for a double Suzuki coupling.
Materials:
-
5,7-Dibromoindole (1.0 mmol)
-
Phenylboronic acid (3.0 mmol)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Water (2.5 mL)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, 5,7-dibromoindole, phenylboronic acid, Na₂CO₃, and Pd(PPh₃)₄ were added.
-
The vial was sealed and flushed with a stream of dry nitrogen.
-
Water (2.5 mL) was added via the septum.
-
The vial was sonicated for 30 seconds.
-
The mixture was heated under microwave irradiation for 1 hour at 120 °C.
-
After cooling, the product was extracted with an appropriate organic solvent and purified by column chromatography.
Mandatory Visualizations
Experimental Workflow
Signaling Pathway: Inhibition of the Ras/Raf/MEK/ERK Pathway
Many natural product analogues synthesized from indole derivatives exhibit their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One of the most critical pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras/Raf/MEK/ERK pathway. Aberrant activation of this pathway is a hallmark of many cancers. Certain indole-based analogues have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates. This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl structures. The advent of microwave irradiation has revolutionized the Suzuki-Miyaura coupling, dramatically reducing reaction times from hours to minutes, often with improved yields and enhanced reproducibility.[1] These advantages are particularly beneficial when working with heterocyclic boronic acids like 5-indolylboronic acid, which can be susceptible to decomposition under prolonged heating.[1]
These application notes provide a comprehensive guide and detailed protocols for performing microwave-assisted Suzuki coupling reactions with this compound, intended to assist researchers in developing robust and efficient synthetic methodologies for the rapid generation of diverse compound libraries.
Advantages of Microwave-Assisted Suzuki Coupling
The use of focused microwave heating offers several key advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to mere minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid heating to the target temperature, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible results.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen reaction conditions allows for the efficient exploration of a wider range of substrates.[1]
Experimental Protocols
The following are detailed methodologies for microwave-assisted Suzuki coupling of this compound with aryl halides. These protocols are adaptable as a starting point for a wide range of substrates.
General Protocol 1: Using Pd(PPh₃)₄ in Dioxane/Water
This protocol is a general starting point for the coupling of this compound with various aryl bromides and iodides.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and potassium carbonate (1.0 mmol).
-
Add the tetrakis(triphenylphosphine)palladium(0) (0.015-0.025 mmol).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL). The mixture should be degassed by bubbling with argon or nitrogen for 15-20 minutes.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol 2: Using a Ligand-Free Palladium Catalyst in Water
This protocol offers a more environmentally friendly approach using water as the solvent.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.4 mol%)[2]
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Deionized water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.004 mmol).
-
Add deionized water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 5-10 minutes at a suitable temperature (e.g., 100-140 °C), which may require optimization.[2]
-
After cooling, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize representative data for microwave-assisted Suzuki coupling reactions. While specific data for this compound is not extensively available, the following tables for other boronic acids illustrate the typical efficiency of this methodology.
Table 1: Microwave-Assisted Suzuki Coupling of Various Aryl Halides with Phenylboronic Acid [3]
| Entry | Aryl Halide | Catalyst | Base | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Complex 4 (0.1 mol%) | KOH | EtOH/H₂O | 2 | 120 | 95.2 |
| 2 | 4-Iodoanisole | Complex 4 (0.1 mol%) | KOH | EtOH/H₂O | 2 | 120 | 96.1 |
| 3 | 4-Chlorobenzaldehyde | Complex 4 (0.1 mol%) | KOH | EtOH/H₂O | 2 | 120 | 89.0 |
| 4 | 3-Bromopyridine | Complex 4 (0.1 mol%) | KOH | EtOH/H₂O | 2 | 120 | 92.5 |
Complex 4 is a novel Pyridine-Pyrazole/Pd(II) species as described in the source.[3]
Table 2: Comparison of Reactivity for Different Aryl Halides with Phenylboronic Acid using an Encapsulated Palladium Catalyst
| Entry | Aryl Halide (0.5 mmol) | Boronic Acid (0.5 mmol) | Catalyst | Base (1.0 mmol) | Solvent | Conditions | Conversion (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | Pd EnCat (5 mol%) | Bu₄NOAc | EtOH | Microwave | >98 |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd EnCat (5 mol%) | Bu₄NOAc | EtOH | Microwave | >98 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd EnCat (5 mol%) | Bu₄NOAc | EtOH | Microwave | >98 |
Table 3: Suzuki Cross-Coupling of 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one with Organoboronic Acids [4]
| Entry | Boronic Acid | Base | Time (min) | Yield (%) |
| 1 | Naphthalene-2-boronic acid | Cs₂CO₃ | 25 | 97 |
| 2 | Phenylboronic acid | Cs₂CO₃ | 30 | 81 |
| 3 | 3-Chlorophenylboronic acid | Cs₂CO₃ | 40 | 80 |
| 4 | Thiophene-3-boronic acid | Cs₂CO₃ | 40 | 82 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Microwave-Assisted Suzuki Coupling
Caption: A general experimental workflow for the microwave-assisted Suzuki coupling.
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. | Semantic Scholar [semanticscholar.org]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols for Efficient 5-Indolylboronic Acid Cross-Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed guidance on the selection of ligands for the efficient cross-coupling of 5-indolylboronic acid with various coupling partners. The indole motif is a prevalent scaffold in pharmaceuticals and functional materials, making the optimization of its synthesis crucial for researchers, scientists, and drug development professionals. This document outlines key considerations for ligand selection, provides comparative data for different catalytic systems, and offers detailed experimental protocols to achieve high-yielding and reproducible results.
The choice of ligand is critical in palladium-catalyzed cross-coupling reactions involving heteroaromatic substrates like this compound. The ligand influences the stability and reactivity of the palladium catalyst, impacting reaction efficiency, substrate scope, and functional group tolerance. Bulky and electron-rich phosphine ligands have demonstrated particular efficacy in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Ligand Selection and Catalyst Performance
The selection of an appropriate ligand is paramount for a successful Suzuki-Miyaura coupling. For the cross-coupling of this compound, palladium catalysts bearing bulky biarylphosphine ligands such as SPhos and XPhos have shown excellent performance.[1] Nickel catalysts, while more economical, have also been explored for coupling reactions involving indoles.[1]
Comparative Performance of Palladium Catalysts
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid. This reaction serves as a representative model for the coupling of indolylboronic acids with heteroaryl halides.[1]
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[1]
The data indicates that pre-formed palladium catalysts (G2 precatalysts) with bulky biarylphosphine ligands like SPhos and XPhos provide superior yields and conversions.[1] Specifically, the SPhos Pd G2 catalyst system demonstrated the highest efficacy in this model reaction.[1]
Indolyl phosphine ligands have also emerged as a highly effective class of ligands for Suzuki-Miyaura couplings. These ligands are often air-stable and can be readily synthesized and tuned sterically and electronically.[2][3] For instance, the CM-phos ligand has been shown to be highly active for the coupling of aryl tosylates with arylboronic acids at low catalyst loadings.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent results in cross-coupling reactions. Below are representative procedures for palladium-catalyzed Suzuki-Miyaura coupling of this compound.
Protocol 1: Palladium-Catalyzed Coupling of 3-Chloroindazole with 5-Indole Boronic Acid using SPhos Pd G2
Materials:
-
3-chloroindazole
-
5-indole boronic acid
-
SPhos Pd G2 (Palladium precatalyst)
-
Potassium phosphate (K₃PO₄)
-
Dioxane
-
Water
Procedure: [1]
-
To a reaction vessel, add 3-chloroindazole (0.25 mmol, 1.0 equiv), 5-indole boronic acid (0.50 mmol, 2.0 equiv), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).
-
Add dioxane (1 mL) and water (0.2 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 15 hours, with stirring.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures to isolate the desired product.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides with this compound using an Indolyl Phosphine Ligand
This protocol is based on the use of highly tunable and accessible indolyl phosphine ligands.[3]
Materials:
-
Aryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium acetate (Pd(OAc)₂) (0.02 - 2 mol%)
-
Indolyl phosphine ligand (e.g., a derivative of 2-phenylindole with a phosphine moiety) (0.02 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene or other suitable solvent
-
Water
Procedure:
-
In a glovebox, to a dried reaction tube, add palladium acetate, the indolyl phosphine ligand, and potassium carbonate.
-
Add the aryl chloride and this compound.
-
Add the solvent (e.g., toluene) and a small amount of water.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours) with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the key processes involved in ligand selection and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for screening ligands in a cross-coupling reaction.
Caption: Logical considerations for selecting an optimal ligand.
Conclusion
The efficient cross-coupling of this compound is highly dependent on the judicious selection of the ligand. Palladium catalysts bearing bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, particularly in their G2 precatalyst forms, have demonstrated superior performance in terms of yield and conversion. Furthermore, the development of tunable indolyl phosphine ligands offers a promising avenue for catalyst optimization. The provided protocols and workflows serve as a practical guide for researchers to successfully implement and optimize these important transformations in their own laboratories. Careful consideration of the factors outlined in this document will facilitate the rational design of highly efficient cross-coupling reactions for the synthesis of diverse indole-containing molecules.
References
Application Notes and Protocols: Solvent Effects on the Suzuki-Miyaura Reaction of 5-Indolylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of solvent selection in the Suzuki-Miyaura cross-coupling reaction of 5-indolylboronic acid and its derivatives. The choice of solvent can significantly influence reaction yield, selectivity, and overall efficiency. This document offers a compilation of experimental data, detailed protocols, and visual aids to guide researchers in optimizing their reaction conditions.
Introduction to Solvent Effects in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in pharmaceutical and materials science. The reaction mechanism involves a palladium catalyst in a cycle of oxidative addition, transmetalation, and reductive elimination. The solvent plays a crucial role in this catalytic cycle by:
-
Solubilizing Reactants and Catalysts: Ensuring all components are in the same phase is critical for efficient reaction kinetics.
-
Stabilizing Intermediates: The polarity and coordinating ability of the solvent can stabilize charged or transient species in the catalytic cycle.
-
Influencing Base Activity: The solvent can affect the dissociation and reactivity of the base, which is essential for the transmetalation step.
-
Promoting Catalyst Activity: Certain solvents can enhance the activity of the palladium catalyst and ligands.
For heteroaromatic substrates like this compound, the choice of solvent is particularly important due to the potential for catalyst inhibition by the nitrogen atom and the varying solubility of the reactants.
Data Presentation: Solvent Effects on Indole Suzuki-Miyaura Couplings
The following tables summarize quantitative data on the effect of different solvents on the Suzuki-Miyaura coupling of indole derivatives. While direct comparative studies on this compound are limited, data from the closely related 5,7-dibromoindole system provides valuable insights into solvent performance.
Table 1: Solvent Effects on the Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole with Phenylboronic Acid [1]
| Solvent System | Catalyst | Base | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Methanol | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1 | Full | - |
| Methanol/Water | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1 | Full | - |
| Acetone/Water | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1 | Full | - |
| THF/Water | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1 | Full | - |
| Ethanol/Water | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1 | Full | 83 |
| Water | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1 | Full | 83 |
| Acetonitrile | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1.5 | - | Traces |
| THF | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1.5 | - | Traces |
| DMF/Water | Pd(PPh₃)₄ | Na₂CO₃ | 120 | 1 | - | Similar to pure water |
Note: The reaction involved a double coupling, and in non-aqueous polar aprotic solvents like acetonitrile and THF, mono-coupling was favored. Full conversion to the doubly coupled product was observed in protic solvents and water.
Table 2: Solvent Systems Used in Suzuki-Miyaura Reactions of this compound
| Coupling Partner | Solvent System | Catalyst System | Base | Temperature (°C) | Yield (%) | Reference |
| 3-Chloroindazole | Dioxane/H₂O (5:1) | SPhos Pd G2 | K₃PO₄ | 100 | 80 | [2] |
| Homocoupling | Acetone/H₂O | Pd(OAc)₂ | Na₂CO₃ | Room Temp | 58 | [3] |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of indole derivatives, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of 5,7-Dibromoindole in Water (Microwave Conditions)[1]
Materials:
-
5,7-Dibromoindole
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Na₂CO₃
-
Water (degassed)
-
Microwave vial
Procedure:
-
To a microwave vial, add 5,7-dibromoindole (1.0 mmol), phenylboronic acid (3.0 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the vial and flush with a stream of dry nitrogen.
-
Add degassed water (2.5 mL) via a septum.
-
Sonicate the vial for 30 seconds.
-
Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.
-
After completion, cool the reaction to room temperature, and extract the product with an appropriate organic solvent.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indole Boronic Acid[2]
Materials:
-
3-Chloroindazole
-
5-Indole boronic acid
-
SPhos Pd G2 precatalyst
-
K₃PO₄
-
Dioxane (degassed)
-
Water (degassed)
-
Reaction tube
Procedure:
-
In a reaction tube, combine 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), SPhos Pd G2 (2 mol%), and K₃PO₄ (0.50 mmol).
-
Add degassed dioxane (1 mL) and degassed water (0.2 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 15 hours.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, cool the reaction and perform a standard aqueous workup and purification.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Reaction
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Discussion and Recommendations
The choice of solvent for the Suzuki-Miyaura coupling of this compound is critical for achieving high yields. Based on the available data for closely related indole substrates, the following recommendations can be made:
-
Protic and Aqueous Systems for High Yields: Protic solvents such as ethanol and methanol, often in combination with water, have been shown to be highly effective, driving the reaction to completion and affording high yields of the desired biaryl product.[1] The use of water as a single solvent is a green and efficient option.[1]
-
Aprotic Polar Solvents for Selectivity: Aprotic polar solvents like acetonitrile and THF may favor mono-coupling in di-halogenated indoles.[1] This could be a useful strategy for achieving selective functionalization.
-
Dioxane/Water for Heteroaryl Couplings: The dioxane/water solvent system is a robust and commonly used mixture for the coupling of heteroaryl halides with this compound, providing good to excellent yields.[2]
-
Importance of Degassing: For all solvent systems, thorough degassing is crucial to prevent oxidation and deactivation of the palladium catalyst.
It is highly recommended that for any new substrate combination, a small-scale solvent screen be performed to identify the optimal conditions. The data and protocols presented in these application notes provide a strong starting point for such optimization studies.
References
Troubleshooting & Optimization
troubleshooting low yield in 5-indolylboronic acid Suzuki reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura cross-coupling reactions involving 5-indolylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?
A1: When encountering low yields with this compound, a systematic evaluation of several key parameters is crucial. The primary areas to focus on are:
-
Catalyst Activity and Choice: Ensure your palladium catalyst and associated ligands are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] For indolylboronic acids, specialized ligands can be critical.
-
Oxygen Contamination: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1] It is imperative to properly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1][2]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl/heteroaryl halide). Boronic acids, particularly electron-rich ones like indolylboronic acids, can be susceptible to degradation over time, most notably through protodeboronation.[1][3]
-
Base and Solvent System: The selection of the base and solvent is critical and often interdependent.[1] The base facilitates the crucial transmetalation step, but an inappropriate choice can lead to side reactions or degradation of starting materials.[1][4]
-
Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also promote the degradation of sensitive substrates like this compound.
Q2: I am observing a significant amount of a byproduct that appears to be indole. What is causing this and how can it be minimized?
A2: The formation of indole as a byproduct is a strong indication of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3] This is particularly prevalent with electron-rich heterocyclic boronic acids such as this compound.[1] The primary proton source for this reaction is often water in the reaction mixture.[1]
To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Switching to anhydrous solvents and ensuring all reagents are dry can significantly reduce this side reaction.[1]
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[1]
-
Employ Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be used as more stable alternatives to boronic acids. These derivatives slowly release the boronic acid in situ, maintaining a low concentration and thus reducing the rate of protodeboronation.[3]
Q3: Which palladium catalyst and ligand combination is most effective for the Suzuki coupling of this compound?
A3: The choice of catalyst and ligand is highly dependent on the specific coupling partners. However, for challenging substrates like indolylboronic acids, catalysts with bulky, electron-rich phosphine ligands are often required to achieve high yields.[5][6] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are known to be highly effective for these types of couplings.[1][5] Pre-formed palladium complexes incorporating these ligands, often referred to as "G2" or "G3" precatalysts (e.g., XPhos Pd G2, SPhos Pd G2), are generally more stable and efficient at generating the active Pd(0) species.[5]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using more robust and air-stable precatalysts like SPhos Pd G2 or XPhos Pd G2.[1][5] |
| Oxygen in the Reaction | Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1][7] Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Reagent Quality | Check the purity of this compound and the aryl halide by NMR or LC-MS. Purify if necessary. |
| Suboptimal Base | Screen different bases. For this compound, milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred.[5][8] Ensure the base is finely powdered and dry for anhydrous reactions.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Common solvent systems include dioxane/water, toluene/water, or THF/water.[7][9] For anhydrous conditions, consider solvents like dioxane or THF. |
| Incorrect Temperature | Optimize the reaction temperature. Start with a moderate temperature (e.g., 80 °C) and adjust as needed. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.[1] |
Issue 2: Significant Protodeboronation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Presence of Water | Use anhydrous solvents and dry reagents. |
| Base is too Strong | Switch to a milder base such as KF or K₂CO₃.[1] |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions. |
| Inherent Instability | Convert the this compound to a more stable derivative like a pinacol ester or a MIDA boronate for use in the reaction.[3] |
Data Presentation
Table 1: Catalyst Performance in the Suzuki-Miyaura Coupling of 3-chloroindazole with 5-indole boronic acid [5]
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[5]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., SPhos Pd G2, 2 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 equivalents)[5]
-
Solvent (e.g., Dioxane and water, 5:1 v/v)[5]
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in this compound Suzuki reactions.
Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with 5-Indolylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and prevent the common issue of protodeboronation of 5-indolylboronic acid during Suzuki-Miyaura cross-coupling reactions, ensuring higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesirable side reaction where the carbon-boron bond of the this compound is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of indole. This side reaction consumes your starting material, leading to lower yields of the desired cross-coupled product and complicating purification.[1] Indole derivatives can be particularly susceptible to this process under certain reaction conditions.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can accelerate the rate of protodeboronation:
-
Base: The choice and concentration of the base are critical. Strong bases, especially in the presence of water, can promote the formation of a boronate species that is more susceptible to protonolysis.[2]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Solvent: The solvent system can influence the stability of the boronic acid and the intermediates in the catalytic cycle. Protic solvents, particularly water, can act as a proton source for protodeboronation.[4]
-
Catalyst System: A slow or inefficient catalyst system can allow more time for the boronic acid to decompose before the desired cross-coupling occurs.[5]
-
Presence of Water: Water is a key ingredient for protodeboronation, acting as the proton source.[4]
Q3: How can I minimize protodeboronation in my Suzuki-Miyaura reaction with this compound?
A3: Here are several strategies to mitigate protodeboronation:
-
Optimize the Base: Use weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[4][6][7]
-
Control the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]
-
Choose the Right Solvent: Consider using anhydrous solvents or minimizing the amount of water in your reaction mixture.[8]
-
Select an Efficient Catalyst System: Employ a highly active palladium catalyst and a suitable ligand to ensure that the rate of the cross-coupling reaction is much faster than the rate of protodeboronation.[9]
-
Use a More Stable Boronic Acid Derivative: Consider converting the this compound to a more stable boronate ester, such as a pinacol or MIDA ester. These derivatives can act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[5][10]
Troubleshooting Guide
This guide will help you diagnose and solve common problems encountered during the Suzuki-Miyaura coupling of this compound.
Problem: Low Yield of Desired Product and Significant Formation of Indole
| Possible Cause | Recommended Action |
| Protodeboronation of this compound | 1. Switch to a milder base: Replace strong bases (e.g., NaOH, KOH) with weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow down the rate of protodeboronation.[3] 3. Minimize water content: Use anhydrous solvents and reagents. If an aqueous base is necessary, use a biphasic system with vigorous stirring.[4] 4. Use a more stable boronic acid derivative: Convert the this compound to its pinacol or MIDA ester.[5][10] |
| Inefficient Catalytic System | 1. Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the rate of the desired reaction. 2. Screen different ligands: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging couplings.[9] 3. Use a pre-formed, active Pd(0) catalyst: This can avoid inefficient in-situ reduction of Pd(II) precatalysts.[4] |
| Poor Reagent Quality | 1. Verify the purity of this compound: Boronic acids can degrade upon storage. Use a fresh, high-purity batch. 2. Check the quality of the aryl halide: Ensure the coupling partner is pure and free of inhibitors. |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions with this compound.
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the outcome of Suzuki-Miyaura couplings, with a focus on minimizing protodeboronation. The data presented is a compilation from studies on heteroaromatic boronic acids and should be used as a guideline for optimizing your specific reaction with this compound.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Base | Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |
| K₃PO₄ | 3-chloroindazole | SPhos Pd G2 (2.5 mol%) | Dioxane/H₂O | 95 | [9] |
| K₂CO₃ | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | Dimethoxyethane | High Yield | [11] |
| NaOH | Aryl Bromide | Pd/NiFe₂O₄ | DMF/H₂O | Ineffective | [7] |
| Na₂CO₃ | Aryl Bromide | Pd/NiFe₂O₄ | DMF/H₂O | 98 | [12] |
| Cs₂CO₃ | Aryl Bromide | Pd(OAc)₂ / SPhos | Isopropanol | Good Yields | [7] |
Table 2: Effect of Catalyst System on Suzuki-Miyaura Coupling Yield
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| SPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | 95 | [9] |
| XPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | 91 | [9] |
| RuPhos Pd G2 | - | K₃PO₄ | Dioxane/H₂O | 88 | [9] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | High Yield | [11] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dimethoxyethane | 25 | [11] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a good starting point for the coupling of this compound with a variety of aryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
SPhos Pd G2 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), SPhos Pd G2 precatalyst (2 mol%), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final reaction concentration should be between 0.1 and 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound Pinacol Ester
This protocol describes the conversion of this compound to its more stable pinacol ester, which can then be used in the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Toluene, anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Dean-Stark apparatus
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification.
Mechanistic Diagrams
The following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing protodeboronation pathway.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Suzuki-M-yaura Coupling of 5-Indolylboronic Acid
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-indolylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: When encountering low or no yield, a systematic check of key reaction parameters is crucial. Start by assessing the following:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen and that all solvents are thoroughly degassed.[1]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner (aryl/heteroaryl halide). Boronic acids can degrade over time.[1]
-
Base and Solvent System: The choice of base and solvent is interdependent and critical for success. The base must be sufficiently strong to promote transmetalation without causing degradation of your starting materials or product.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction with electron-rich heterocyclic boronic acids like this compound.[1] To mitigate this:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.[1]
Q3: Does the protecting group on the indole nitrogen affect the coupling reaction?
A3: Yes, the substituent on the indole nitrogen can influence the reaction outcome. Studies have shown that for the coupling of indolylboronic acids with phenyl bromides, yields can be highest in the absence of a protecting group.[2] Yields are often lower with a Boc group and can be lowest with a tosyl (Tos) group.[2] However, for other coupling partners or when using arylpinacolboronate esters, N-protection might be beneficial.[2] Many modern protocols are being developed for unprotected indoles to avoid extra synthetic steps.[3][4]
Q4: What is a typical starting palladium catalyst loading for this type of coupling, and when should I consider adjusting it?
A4: A common starting point for palladium catalyst loading in Suzuki-Miyaura reactions is between 0.5 and 2 mol%.[1] For challenging couplings, such as those involving unprotected indoles, a slightly higher initial loading of around 2.5 mol% might be employed.[5] If you are experiencing low yields or slow reaction times, you might consider increasing the catalyst loading. Conversely, for process optimization and cost-effectiveness, the loading should be minimized once reliable conditions are established. Some protocols for indole couplings have successfully used catalyst loadings as low as 1.0–1.5 mol%.[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more air-stable precatalyst like a palladacycle.[1] |
| Oxygen Contamination | Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1] | |
| Inappropriate Base/Solvent | Screen different base and solvent combinations. For this compound, combinations like K₃PO₄ in dioxane/water are common.[5] If protodeboronation is an issue, try milder bases like K₂CO₃ or KF.[1] | |
| Protodeboronation of this compound | Strong Base and/or Protic Solvent | Switch to a weaker base (e.g., K₂CO₃, KF).[1] Use anhydrous solvents.[1] |
| Homocoupling of Boronic Acid | Presence of Oxygen | Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[1] |
| Incomplete Conversion | Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. A temperature range of 80–110 °C is typical.[1] |
| Steric Hindrance | For sterically hindered coupling partners, use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to accelerate the reaction.[1] | |
| Catalyst Decomposition (Formation of Palladium Black) | High Temperature or Presence of Impurities | Lower the reaction temperature. Ensure high purity of all reagents and solvents. |
Data Presentation: Comparison of Palladium Catalyst Systems
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 5-indole boronic acid with 3-chloroindazole, a representative heteroaryl halide.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[5] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.5 - 2.0 equiv.)
-
Aryl/Heteroaryl Halide (1.0 equiv.)
-
Palladium Precatalyst (e.g., SPhos Pd G2, 2.5 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 equiv.)[5]
-
Degassed Solvents (e.g., Dioxane and Water, in a 5:1 ratio)[5]
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), this compound (2.0 equiv.), the palladium precatalyst (2.5 mol%), and the base (2.0 equiv.).[5]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Solvent Addition: Add the degassed dioxane and water via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[5] Stir the mixture vigorously for the specified time (e.g., 15 hours).[5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting common issues in this compound coupling.
Caption: Interdependencies of key parameters in Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Technical Support Center: Managing Homocoupling of 5-Indolylboronic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the common side reaction of homocoupling involving 5-indolylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical 5,5'-biindole byproduct.[1][2] This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.[2]
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes of homocoupling are the presence of dissolved oxygen, the choice of palladium catalyst and ligands, and the reaction conditions.[2][3][4] Oxygen can promote the oxidative coupling of the boronic acid.[3][5][6] The use of Pd(II) precatalysts can also lead to homocoupling as they are reduced to the active Pd(0) species by the boronic acid.[1][7][8]
Q3: How can I minimize homocoupling of this compound?
A3: Minimizing homocoupling can be achieved through several strategies:
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Rigorous deoxygenation: Removing dissolved oxygen from the reaction mixture is critical.[3][4][8]
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Use of appropriate catalysts and ligands: Employing well-defined Pd(0) precatalysts and bulky, electron-rich phosphine ligands can suppress homocoupling.[4][7]
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Addition of mild reducing agents: Additives like potassium formate can help reduce any Pd(II) species to the active Pd(0) state without interfering with the catalytic cycle.[1][8]
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Optimization of reaction conditions: Adjusting parameters such as temperature, concentration, and the rate of addition of the boronic acid can disfavor the homocoupling pathway.[2]
Q4: Can the choice of boronic acid derivative impact the rate of homocoupling?
A4: Yes, using more stable derivatives of the boronic acid, such as pinacol esters (Bpin) or MIDA boronates, can sometimes suppress side reactions like homocoupling.[1] These derivatives provide a slower, controlled release of the boronic acid into the catalytic cycle.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Significant formation of 5,5'-biindole byproduct | Presence of dissolved oxygen in the reaction mixture. | 1. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 15-30 minutes before use.[1][4] 2. Perform the reaction under a strict inert atmosphere.[1] 3. For complete oxygen removal, consider performing three to five freeze-pump-thaw cycles.[4] |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂).[1][7] | 1. Use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2. If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the palladium catalyst.[1][8] | |
| Suboptimal choice of ligand. | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the desired cross-coupling over homocoupling.[4][7] | |
| Low yield of the desired cross-coupled product | Inefficient catalyst turnover or catalyst deactivation. | 1. Ensure the purity of all reagents and the dryness of the solvent.[4] 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[4] |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[4] | |
| Difficult purification of the final product | Co-elution of the desired product with the 5,5'-biindole byproduct. | 1. If homocoupling cannot be completely suppressed, explore different solvent systems for column chromatography to improve separation.[4] 2. Consider recrystallization as an alternative purification method.[4] |
Data Presentation
The following tables summarize quantitative data on the effect of various strategies to minimize boronic acid homocoupling, adapted from studies on Suzuki-Miyaura cross-coupling reactions.
Table 1: Effect of Palladium Source and Ligand on the Suzuki-Miyaura Coupling of 3-chloroindazole with 5-indole boronic acid
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[9] |
Table 2: Effect of Deoxygenation and Additives on Homocoupling
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) |
| 1 | None | None | High |
| 2 | Nitrogen Sparge | None | Reduced |
| 3 | Freeze-Pump-Thaw | None | Significantly Reduced |
| 4 | Nitrogen Sparge | Potassium Formate | Nearly Eliminated |
| This table represents a qualitative summary based on findings from multiple sources.[4][8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
-
Reagent and Solvent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
Degas all solvents by sparging with an inert gas for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
In a dry Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0 equiv.), and the chosen phosphine ligand (e.g., SPhos, XPhos).
-
If using a Pd(II) precatalyst, add potassium formate (1-2 equiv.).
-
Seal the flask and purge with an inert gas.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent to the reaction mixture.
-
Further degas the entire reaction mixture by sparging with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., a Pd(0) precatalyst like Pd(PPh₃)₄ or a preformed Pd(II) catalyst).
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup.
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Extract the product with an appropriate organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.[4]
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Protocol 2: Rigorous Deoxygenation using Freeze-Pump-Thaw
-
After adding the reagents and solvent to the reaction flask, freeze the mixture in a liquid nitrogen bath until it is completely solid.
-
With the flask still in the liquid nitrogen, apply a high vacuum to the flask.
-
Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.
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Allow the mixture to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle three to five times for complete oxygen removal.[4]
Visualizations
Caption: Experimental workflow for minimizing homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
workup and purification strategies for 5-arylindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of 5-arylindoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a Suzuki-Miyaura coupling to form a 5-arylindole?
A1: The most common impurities include residual palladium catalyst, unreacted 5-bromoindole, excess arylboronic acid and its byproducts, and homo-coupled biaryl compounds. The specific impurities and their quantities will depend on the reaction conditions.
Q2: My 5-arylindole appears to be degrading on the silica gel column. What can I do?
A2: Indoles can be sensitive to the acidic nature of standard silica gel. This can lead to streaking, color changes, and decomposition during column chromatography. To mitigate this, you can use silica gel deactivated with triethylamine (by adding ~1% triethylamine to your eluent) or switch to a less acidic stationary phase like alumina.
Q3: How can I remove residual palladium catalyst from my 5-arylindole product?
A3: Residual palladium can often be removed by filtering the reaction mixture through a pad of Celite after the initial workup. For more persistent palladium contamination, specialized scavengers such as thiol-based silica resins or treatment with activated carbon can be effective.
Q4: I am having trouble removing unreacted arylboronic acid during the workup. What is the best approach?
A4: Arylboronic acids can be removed with a basic wash during the extraction process. Treating the crude mixture with an aqueous solution of a base like 1-2 M NaOH will convert the boronic acid into its boronate salt, which is soluble in the aqueous layer and can be separated from the desired product in the organic layer.
Q5: Is N-protection of the indole necessary for successful purification?
A5: While not always strictly necessary, N-protection (e.g., with Boc or Tosyl groups) can improve the stability of the indole ring and prevent side reactions during both the synthesis and purification steps. Protected indoles may exhibit different solubility and chromatographic behavior, which can be advantageous for purification. However, the protection and subsequent deprotection steps add to the overall synthesis length.
Q6: My crude 5-arylindole is a non-crystalline oil. Can I still use recrystallization?
A6: Recrystallization is most effective for solid materials. If your product is an oil due to impurities but is expected to be a solid, you can attempt trituration with a non-polar solvent like hexanes to try and induce crystallization. If the product is inherently an oil at room temperature, column chromatography is the preferred purification method.
Troubleshooting Guides
Issue 1: Low Purity of Crude Product (Multiple Spots on TLC)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC or LC-MS. If necessary, extend the reaction time or consider optimizing reaction conditions (temperature, catalyst loading). |
| Presence of Starting Materials | Unreacted 5-bromoindole and arylboronic acid are common impurities. Utilize an appropriate workup procedure, including a basic wash to remove the boronic acid. |
| Side Reactions | Homo-coupling of the arylboronic acid or debromination of the starting material can occur. Optimizing the stoichiometry of reactants and catalyst/ligand choice can minimize these side reactions. |
| Degradation of Product | 5-arylindoles can be sensitive to harsh workup conditions. Avoid strong acids if possible and consider N-protection for increased stability. |
Issue 2: Difficulty in Purification by Column Chromatography
| Problem | Potential Cause | Solution |
| Streaking/Tailing of Product Spot | The compound is too polar for the eluent, or it is interacting strongly with the acidic silica gel. | Gradually increase the polarity of the eluent (gradient elution). Add a small amount of a polar solvent like methanol. Consider deactivating the silica gel with triethylamine (~1% in the eluent). |
| Poor Separation of Product and Impurities | The chosen solvent system has insufficient selectivity. | Systematically screen different solvent systems using TLC. Try combinations of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. |
| Product is Insoluble and Difficult to Load | The crude product has low solubility in the column eluent. | Use a "dry loading" technique: dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column. |
| Separation of Regioisomers | Regioisomers have very similar polarities, making separation challenging. | Use a long column with a shallow gradient. Consider preparative HPLC for difficult separations. |
Issue 3: Challenges with Recrystallization
| Problem | Potential Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the melting point of the solid is lower than the temperature of the solution. The solvent may be too non-polar. | Ensure the solution cools slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. Try a more polar solvent or a solvent pair. |
| No Crystals Form Upon Cooling | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If still unsuccessful, the solvent is likely too good; choose a solvent in which the compound is less soluble, or use a solvent/anti-solvent system. |
| Low Recovery of Product | The compound has significant solubility in the cold solvent. Too much solvent was used. | Ensure the solution is cooled thoroughly in an ice bath before filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Table 1: Comparison of Purification Strategies for a Representative 5-Arylindole
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | Applicable to a wide range of compounds, including oils. Good for separating mixtures with different polarities. | Can be solvent-intensive and time-consuming. Potential for product degradation on silica. |
| Recrystallization | >98% | 50-80% | Can provide very high purity. Cost-effective and scalable. | Only suitable for crystalline solids. Yield can be lower due to solubility in the mother liquor. |
| Preparative HPLC | >99% | Variable | Excellent for separating difficult mixtures, such as isomers. | Expensive, requires specialized equipment, and is less scalable for large quantities. |
| Aqueous Workup with Scavengers | Variable (depends on subsequent steps) | >90% (crude) | Effective for removing specific impurities like palladium and boronic acids. | Does not remove organic byproducts; a secondary purification step is usually required. |
Note: The values presented are typical and can vary significantly based on the specific 5-arylindole, the nature of the impurities, and the optimization of the procedure.
Table 2: Common TLC Solvent Systems for 5-Arylindoles
| Compound Polarity | Suggested Solvent System (v/v) | Expected Rf Range |
| Non-polar (e.g., N-alkylated) | 5-20% Ethyl Acetate in Hexanes | 0.3 - 0.5 |
| Medium Polarity (e.g., N-H indole) | 20-50% Ethyl Acetate in Hexanes | 0.2 - 0.4 |
| Polar (e.g., with hydroxyl or carboxyl groups) | 5-10% Methanol in Dichloromethane | 0.2 - 0.4 |
Rf values should be optimized to be in the 0.2-0.4 range for effective separation by column chromatography.
Experimental Protocols
Protocol 1: General Workup for Suzuki-Miyaura Coupling
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Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
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Filtration: Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the heterogeneous palladium catalyst.
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Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with a saturated aqueous solution of NaHCO₃ or 1M NaOH to remove unreacted boronic acid. Follow with a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-arylindole.
Protocol 2: Purification by Flash Column Chromatography
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Solvent System Selection: Determine an optimal solvent system using TLC, aiming for an Rf value of ~0.3 for the desired 5-arylindole. A common starting point is a mixture of hexanes and ethyl acetate.
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Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
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Sample Loading: Dissolve the crude 5-arylindole in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For less soluble compounds, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
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Elution: Begin elution with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-arylindole.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to try include ethanol, methanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexanes.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them under vacuum.
Mandatory Visualizations
identifying common impurities in 5-indolylboronic acid coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-indolylboronic acid in coupling reactions, particularly the Suzuki-Miyaura coupling.
Troubleshooting Guide: Common Impurities and Solutions
This guide addresses common impurities encountered during the Suzuki-Miyaura coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction mixture shows a significant amount of a byproduct with a mass corresponding to a dimer of this compound. What is this impurity and how can I minimize it?
A1: This impurity is the homocoupling product of this compound. It arises from the palladium-catalyzed coupling of two molecules of the boronic acid.
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Primary Cause: The presence of oxygen in the reaction mixture is a major contributor to homocoupling.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors the dimerization of the boronic acid.
-
Troubleshooting Steps:
-
Ensure a Scrupulously Inert Atmosphere: Degas your solvent thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) before adding the catalyst and reagents. Maintain a positive pressure of an inert gas throughout the reaction.
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Use a Pd(0) Pre-catalyst: While many Pd(II) pre-catalysts are reduced in situ, starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes reduce the propensity for side reactions that are initiated by Pd(II).
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Optimize Catalyst and Ligand: Some ligand systems are more prone to side reactions than others. For instance, highly active electron-rich phosphine ligands can sometimes promote homocoupling if the oxidative addition of the aryl halide is slow. Consider screening different palladium catalysts and ligands.
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Control Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. If feasible for your specific coupling partners, try running the reaction at a lower temperature.
-
Q2: I am observing a significant amount of indole in my reaction mixture, which corresponds to the loss of the boronic acid group. What is this side reaction and how can I prevent it?
A2: This is a result of protodeboronation , a common side reaction for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] Heteroaromatic boronic acids, including indolylboronic acids, can be particularly susceptible to this side reaction.[2][4]
-
Primary Causes:
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Presence of Protic Solvents and Base: The combination of a protic solvent (like water or alcohols) and a base can facilitate protodeboronation. The rate of this side reaction is often pH-dependent.[2]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
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Instability of the Boronic Acid: this compound, like many heteroaromatic boronic acids, can be inherently less stable under basic conditions compared to simple arylboronic acids.[2][5]
-
-
Troubleshooting Steps:
-
Choice of Base: The strength and type of base can have a significant impact. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH. Experiment with different bases to find the optimal balance between promoting the desired coupling and minimizing protodeboronation.
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Anhydrous Conditions: If your reaction tolerates it, consider using anhydrous solvents and bases to minimize the source of protons.
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Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.[6] You can either use the this compound pinacol ester directly or form it in situ.
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Optimize Reaction Time and Temperature: Monitor the reaction progress (e.g., by HPLC) to determine the point of maximum product formation before significant protodeboronation occurs. Avoid unnecessarily long reaction times and high temperatures.
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Use a More Active Catalyst: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[2]
-
Q3: My final product is contaminated with unreacted this compound. How can I remove it?
A3: Residual this compound can often be removed during the work-up and purification steps.
-
Troubleshooting Steps:
-
Aqueous Basic Wash: During the work-up, washing the organic layer with an aqueous basic solution (e.g., 1M NaOH or Na₂CO₃) can help to deprotonate the boronic acid, forming a water-soluble boronate salt that will partition into the aqueous phase.
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Chromatography: this compound is typically more polar than the desired biaryl product. It can usually be separated by silica gel column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should effectively separate the product from the starting boronic acid.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system may effectively remove the more soluble boronic acid impurity.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should look for when monitoring my this compound coupling reaction by HPLC or LC-MS?
A: The primary species to monitor are:
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Starting Materials: this compound and your aryl halide coupling partner.
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Desired Product: The 5-arylindole.
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Homocoupling Product: 5,5'-biindole.
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Protodeboronation Product: Indole.
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Other Potential Impurities: Depending on your reaction conditions, you might also look for dehalogenated starting material (the aryl halide minus the halogen) and any impurities arising from the degradation of your ligand (e.g., phosphine oxides).
Q: How can I best store this compound to ensure its stability?
A: this compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (argon or nitrogen) to minimize degradation. Avoid exposure to moisture and light.
Q: Can the N-H of the indole ring interfere with the coupling reaction?
A: The acidic N-H of the indole ring can potentially interact with the base or the catalyst, which may influence the reaction outcome. In some cases, N-protection of the indole (e.g., with a Boc or SEM group) can lead to cleaner reactions and higher yields. However, many successful couplings are performed on N-unprotected indoles. If you are experiencing issues, trying the reaction with an N-protected indole is a valid troubleshooting step.
Q: My reaction is not going to completion, and I see a mixture of starting materials and some product. What should I try?
A: If the reaction has stalled, consider the following:
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Catalyst Deactivation: The palladium catalyst may have deactivated. You could try adding a fresh portion of the catalyst.
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Insufficient Base: Ensure you are using a sufficient excess of the base.
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Temperature: The reaction may require a higher temperature to proceed to completion.
-
Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Common solvents include dioxane, THF, DMF, and toluene, often with an aqueous phase for the base. Consider screening different solvent systems.
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Ligand Choice: The ligand plays a crucial role in the catalytic cycle. If you are using a general-purpose ligand, you may need to switch to a more specialized ligand designed for challenging substrates.
Quantitative Data on Impurity Formation
The following table provides representative data on the impact of the palladium catalyst on the yield of the desired product and the formation of the homocoupling byproduct in the Suzuki-Miyaura coupling of a heteroarylboronic acid. While not specific to this compound, it illustrates a common trend.
Table 1: Effect of Palladium Catalyst on Product and Homocoupling Yield in a Representative Heteroaryl Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 | 5 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 72 | 15 |
| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 88 | <5 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 92 | <2 |
This data is illustrative and compiled from general trends observed in Suzuki-Miyaura coupling reactions of heteroaromatic compounds. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocol: Impurity Analysis by HPLC
This protocol outlines a general method for monitoring the progress of a this compound Suzuki-Miyaura coupling reaction and quantifying the key components by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation (Quenching)
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At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This will stop the catalytic cycle.
-
For more precise quantification, the quench solution can contain a known concentration of an internal standard (a stable compound that does not interfere with the analysis, e.g., biphenyl).
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Vortex the quenched sample to ensure homogeneity.
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Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
2. HPLC Method
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
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Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5-10 µL
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Detection: UV detector at 254 nm and 280 nm, or a Diode Array Detector (DAD) to monitor multiple wavelengths.
3. Data Analysis
-
Identify the retention times of the starting materials, product, and expected impurities by injecting standards of each compound if available.
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The relative amounts of each component can be estimated by comparing their peak areas. For more accurate quantification, generate a calibration curve for each analyte using solutions of known concentrations.
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If an internal standard is used, the concentration of each analyte can be calculated relative to the known concentration of the internal standard.
Visualizations
Caption: Troubleshooting workflow for common impurities.
Caption: Experimental workflow for impurity analysis.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 5-Indolylboronic Acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura coupling reactions involving 5-indolylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base is critical for the transmetalation step in the catalytic cycle. Its primary role is to activate the this compound by converting it into a more nucleophilic boronate "ate" complex (e.g., [Indole-B(OH)₃]⁻). This boronate species is significantly more reactive towards the palladium(II)-halide complex, facilitating the transfer of the indolyl group to the palladium center, which is a key step for the carbon-carbon bond formation.[1][2][3]
Q2: Should I protect the nitrogen of the indole ring on my this compound before performing the coupling reaction?
A2: The necessity of N-protection for this compound is substrate-dependent and a critical consideration. Unprotected indoles possess an acidic N-H group which can react with the base. This can lead to catalyst inhibition or deactivation, as the resulting indolyl anion can coordinate to the palladium center, thus hindering the catalytic cycle.[4] For challenging couplings or when using strong bases, N-protection (e.g., with Boc, Ts, or SEM groups) is often recommended to prevent these side reactions and improve yields. However, for simpler couplings and with careful selection of milder bases and conditions, successful reactions can be achieved without protection.[4][5]
Q3: Which types of bases are generally recommended for Suzuki couplings with this compound?
A3: A range of inorganic and organic bases can be used, but their effectiveness depends on the specific substrates and reaction conditions.
-
Inorganic bases are most common. Weaker carbonate bases (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphate bases (K₃PO₄) are often effective and are a good starting point for optimization.[1][6][7] K₃PO₄ is particularly noted for its effectiveness in couplings with nitrogen-containing heterocycles.[4]
-
Stronger bases like NaOH and KOH can be used but may promote side reactions, including decomposition of sensitive substrates.[1]
-
Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less effective in aqueous conditions but can be useful for substrates that are sensitive to strong inorganic bases.[1]
Q4: My reaction is not working or giving very low yields. What are the first things to check?
A4: When a Suzuki coupling with this compound fails, systematically check the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Some palladium sources are air-sensitive. Using a fresh batch or an air-stable precatalyst is advisable.[8]
-
Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[8][9]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.
-
Base and Solvent Choice: The base and solvent system is crucial. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential to ensure efficient mixing.[8]
Troubleshooting Guide
Issue 1: Low to No Product Formation
-
Possible Cause: Catalyst inhibition by the unprotected indole nitrogen. The acidic N-H of the indole can be deprotonated by the base, and the resulting anion can coordinate to the palladium center, inhibiting catalysis.[4]
-
Troubleshooting Steps:
-
Switch to a Milder Base: If using a strong base, switch to a weaker one like K₂CO₃ or Na₂CO₃ to minimize deprotonation of the indole.
-
Consider N-Protection: Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). This is often the most robust solution for preventing catalyst inhibition.[4]
-
Use a More Robust Catalyst System: Modern catalysts with bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more resistant to inhibition and more effective for coupling nitrogen-rich heterocycles.[4]
-
Issue 2: Significant Protodeboronation of this compound
-
Possible Cause: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for heteroarylboronic acids, often accelerated by strong bases and the presence of water.[10]
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to bases like potassium fluoride (KF) or a carbonate base.[11]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce protodeboronation.[12]
-
Use Boronic Esters: Pinacol (Bpin) esters of boronic acids are often more stable towards protodeboronation. Consider converting the this compound to its pinacol ester before the coupling reaction.
-
Issue 3: Formation of Homocoupling Byproducts
-
Possible Cause: Homocoupling of this compound (forming a 5,5'-biindole) or the aryl halide partner can occur, often due to the presence of oxygen or issues with the palladium catalyst's oxidation state.[9]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure the solvent and reaction vessel are rigorously degassed to remove oxygen before adding the palladium catalyst.
-
Use a Pd(0) Source: While Pd(II) precatalysts are common, they require in-situ reduction to the active Pd(0) state. This reduction process can sometimes favor homocoupling. Using a direct Pd(0) source can sometimes mitigate this issue.[9]
-
Ligand Choice: Bulky electron-rich ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Data Presentation: Base Selection on Reaction Efficiency
The following table summarizes the typical performance of various bases in Suzuki-Miyaura coupling reactions, with specific considerations for nitrogen-containing heterocycles like this compound. Yields are representative and can vary significantly based on the specific substrates, catalyst, and solvent used.
| Base | Common Substrates | Typical Yield (%) | Notes for this compound Reactions |
| Inorganic Bases | |||
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A cost-effective and widely used base. A good starting point for optimization.[6][7] |
| K₂CO₃ | Aryl bromides, aryl chlorides, heteroaryl halides | 80-95% | Another common and effective carbonate base, often used in couplings involving indoles.[1] |
| Cs₂CO₃ | Aryl bromides, aryl chlorides, sterically hindered substrates | 90-99% | Often provides superior results for challenging substrates due to the "caesium effect," which enhances base activity. |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles like unprotected indoles.[4] |
| KOH / NaOH | Aryl bromides | ~70-90% | Strong bases that can lead to side reactions like substrate decomposition or protodeboronation, especially with sensitive indole substrates.[1] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are thought to play a unique role in activating the boronic acid and can be a mild option to reduce protodeboronation.[1] |
| Organic Bases | |||
| TEA (Triethylamine) | Aryl bromides | Moderate | Often less effective than inorganic bases, especially in aqueous conditions. |
| DIPEA (Diisopropylethylamine) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for substrates with sensitive functional groups.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a representative starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a suitable precatalyst system like XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][13]
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling with this compound.
Caption: Troubleshooting guide for low-yield Suzuki reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
strategies to improve the reaction kinetics of 5-indolylboronic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-indolylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a Suzuki-Miyaura coupling reaction with this compound?
A1: The most critical parameters to optimize for successful coupling are the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature.[1][2] These factors are often interdependent and require careful selection to achieve high yields and reaction rates. For nitrogen-containing heterocycles like indoles, conditions must be fine-tuned to prevent side reactions and catalyst inhibition.[3]
Q2: Which catalyst systems are most effective for coupling this compound?
A2: Palladium complexes, especially those with bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, have demonstrated high efficacy and are well-documented for this type of transformation.[4] For example, precatalysts such as SPhos Pd G2 and XPhos Pd G2 often give high conversion and yield.[4] Nickel catalysts are a more economical alternative and have also shown promise.[4][5]
Q3: Why is the choice of base so important, and what are the common options?
A3: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2][3] It must be strong enough to facilitate the reaction but not so strong that it causes degradation of the starting materials or promotes unwanted side reactions like protodeboronation.[2] Common choices include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][6][7] For sensitive substrates prone to protodeboronation, milder bases like potassium fluoride (KF) may be beneficial.[2]
Q4: Can I perform the reaction without protecting the indole N-H group?
A4: Yes, many protocols are compatible with a free N-H group, which is a significant advantage.[8][9] However, in some cases, N-protection (e.g., with Boc or Benzyl groups) can influence reaction yields. The effect of N-protection can vary depending on whether the indole is the halide or the boron-containing partner in the coupling reaction.[9]
Troubleshooting Guide
Q1: My reaction is showing low to no yield. What should I check first?
A1: When a Suzuki coupling reaction fails, systematically assess the following key areas:
-
Catalyst Activity: Ensure your palladium precatalyst and ligand are active and not degraded. Some catalysts are air-sensitive. Using a fresh batch or a more robust, air-stable precatalyst can resolve this.[2] The active species is Pd(0), and if you are using a Pd(II) source, it must be effectively reduced in situ.[2]
-
Oxygen Contamination: Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[2] Ensure your solvents are properly degassed and that the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).[2][3]
-
Reagent Purity: Verify the purity of your this compound and the coupling partner. Boronic acids can degrade over time.[2]
-
Base and Solvent: Confirm that the base is dry and finely powdered for anhydrous reactions. For biphasic (aqueous) systems, ensure stirring is vigorous enough to maximize contact between the phases.[2]
Q2: I'm observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common issue, particularly with electron-rich heterocycles.[2] The proton source for this side reaction is often water. To mitigate it:
-
Switch to Anhydrous Conditions: Performing the reaction in a dry, anhydrous solvent can significantly reduce protodeboronation.[2]
-
Use a Milder Base: Strong bases in aqueous media can accelerate the side reaction. Consider switching from strong bases like K₃PO₄ to a weaker one like K₂CO₃ or KF.[2]
-
Use Excess Boronic Acid: Using a slight excess (e.g., 1.5 to 2.0 equivalents) of the boronic acid can help compensate for some loss to protodeboronation.[4]
Q3: The reaction is sluggish and not reaching completion, even after extended time. What can I do to improve the kinetics?
A3: Slow reaction kinetics can often be addressed by modifying the reaction conditions:
-
Increase Temperature: Reaction rates are highly dependent on temperature. Increasing the temperature, for example from 80°C to 100-110°C, can significantly accelerate the reaction.[4][7][10] Microwave heating can also be an effective strategy to reduce reaction times.[8]
-
Change Ligand: If steric hindrance is a potential issue, switching to a bulkier, more electron-rich ligand can help. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate both the oxidative addition and reductive elimination steps, which can be rate-limiting.[2][11]
-
Optimize Solvent System: The choice of solvent can impact solubility and reaction rate. Common solvents include dioxane, THF, and DMF, often with water as a co-solvent.[1][4] Experimenting with different solvent ratios or switching to a different system may improve performance.
Data Presentation
Table 1: Comparison of Palladium Catalyst Performance
This table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, serving as a model for heteroaryl coupling reactions.
| Catalyst Precursor | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with a heteroaryl halide using a modern palladium precatalyst.
Materials:
-
Heteroaryl halide (e.g., 3-chloroindazole, 1.0 equiv)
-
This compound (2.0 equiv)
-
SPhos Pd G2 (2.5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a reaction vessel, add the heteroaryl halide (0.25 mmol, 1.0 equiv), this compound (0.50 mmol, 2.0 equiv), SPhos Pd G2 (2.5 mol%), and potassium phosphate (0.50 mmol, 2.0 equiv).[4]
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.[3]
-
Add anhydrous 1,4-dioxane (1 mL) and degassed water (0.2 mL) to the vessel via syringe.[4]
-
Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring.[4]
-
Maintain the reaction at this temperature for 15 hours, monitoring progress periodically by TLC or LC-MS.[3][4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Caption: A troubleshooting decision tree for common Suzuki coupling issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance in Suzuki reactions of substituted indolylboronic acids
Technical Support Center: Suzuki Reactions of Substituted Indolylboronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered substituted indolylboronic acids. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of sterically hindered indolylboronic acids.
Issue 1: Low to No Product Yield
-
Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I resolve this?
-
Answer: Low or no yield in Suzuki couplings with sterically hindered substrates is a common challenge. The primary reason is often the increased steric bulk around the reaction centers, which can impede crucial steps in the catalytic cycle. Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1] The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is critical.[2][3] These ligands promote the formation of a reactive palladium(0) species and accelerate the reductive elimination step.[3][4]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are excellent choices.[1][2] For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[5][6]
-
Recommended Catalysts: Pre-formed palladium catalysts (precatalysts) like XPhos Pd G2 or G3 can be highly effective.[7] Robust acenaphthoimidazolylidene palladium complexes have also shown high efficiency.[8]
-
-
Base Selection: The choice of base is crucial for activating the boronic acid for transmetalation.[1]
-
Solvent System: The solvent can significantly influence reaction rates and yields.
-
Reaction Temperature and Time: Sterically hindered reactions often require more forcing conditions.
-
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
-
Question: My reaction is producing a complex mixture with significant amounts of homocoupled product from my aryl halide and/or protodeboronation of my indolylboronic acid. How can I minimize these side reactions?
-
Answer: The formation of side products is often competitive with the desired cross-coupling pathway, especially in challenging reactions.
-
Minimizing Homocoupling: Homocoupling of the aryl halide can occur, particularly at higher temperatures.
-
Recommendations: Ensure a thoroughly degassed reaction mixture to remove oxygen. Use a well-defined palladium precatalyst to control the active species in solution.
-
-
Preventing Protodeboronation: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid by a proton source (like water), consuming the starting material.[11]
-
Recommendations:
-
Base Choice: The choice of base is critical. While some water can be beneficial with certain bases, excess water can promote protodeboronation.[11] Using anhydrous conditions with a base like t-BuOK might be advantageous.
-
Bulky Ligands: While bulky ligands are necessary to facilitate the cross-coupling, they can paradoxically also accelerate protodeboronation in some cases.[11] Careful screening of ligands is therefore important.
-
Boronic Esters: Consider converting the indolylboronic acid to a more stable boronate ester (e.g., a pinacol ester). Boronate esters are generally less susceptible to protodeboronation.[12][13]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: Should I protect the indole NH group before the Suzuki reaction?
-
A1: The need for NH protection depends on the specific substrates and reaction conditions.[14] While many Suzuki protocols fail with unprotected NH groups, some conditions are tolerant.[12][14] If you are experiencing issues, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can improve yields.[12] However, it's worth noting that in some cases, unprotected indoles have shown higher reactivity.[12]
-
-
Q2: My indolylboronic acid is a sticky solid or oil. Is it still usable?
-
A2: Boronic acids can dehydrate to form cyclic trimers known as boroxines, which can cause the material to become oily or sticky.[9] In many cases, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can be used directly without issue.[9] However, it is advisable to assess the purity, as significant degradation can impact the stoichiometry and yield of your reaction.
-
-
Q3: What is the optimal catalyst loading for a sterically hindered Suzuki coupling?
-
A3: For challenging, sterically hindered couplings, a higher catalyst loading (e.g., 2-5 mol %) may be required to achieve a satisfactory conversion.[15] However, some highly active catalyst systems with bulky ligands can be effective at much lower loadings (as low as 0.05 mol %).[8][16] It is recommended to start with a higher loading and then optimize downwards once a successful reaction has been established.
-
-
Q4: How can I effectively monitor the progress of my reaction?
-
A4: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] This will allow you to determine the consumption of starting materials and the formation of the product and any major side products over time.
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Data Presentation: Optimized Conditions for Sterically Hindered Suzuki Couplings
The following table summarizes various successful reaction conditions for Suzuki-Miyaura couplings involving sterically hindered substrates, including those with indole moieties.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | [7] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [7] |
| Acenaphthoimidazolylidene Pd Complex | - | t-BuOK | Dioxane | RT-80 | 0.5-12 | >99 | [8] |
| Pd/BI-DIME | BI-DIME | - | - | - | - | - | [5] |
| Pd/Phenanthrene-based ligand | Phenanthrene-based ligand | - | - | - | - | High | [5][10] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | [7] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High | [17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Substituted Bromoindole with an Arylboronic Acid
This protocol is based on established procedures for similar substrates.[2][18]
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the bromoindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Dibromoindole
This protocol is adapted from a procedure for the synthesis of disubstituted indoles.[18]
-
Reaction Setup: In a microwave vial, combine the dibromoindole (1.0 equiv), the arylboronic acid (3.0 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (4.0 equiv).
-
Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.
-
Solvent Addition: Add deionized water via a septum.
-
Sonication and Reaction: Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.
-
Workup: After cooling, extract the reaction mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 5-Indolylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-indolylboronic acid reaction mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation/Crystallization of Product | The solution may be too dilute. | Concentrate the solution by carefully evaporating some of the solvent and attempt to crystallize again.[1] |
| The product may be an oil at the current solvent composition. | Try triturating the oily residue with a non-polar solvent like petroleum ether or hexane to induce solidification. | |
| Supersaturation has not been achieved. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] | |
| Product is an Oil Instead of a Solid | Presence of residual solvents (e.g., THF, DMF) from the reaction. | Ensure complete removal of high-boiling point reaction solvents under high vacuum. Co-evaporation with a solvent like toluene can sometimes help. |
| Impurities are preventing crystallization. | Attempt an alternative purification method such as acid-base extraction to remove neutral impurities or column chromatography. | |
| Poor Recovery After Column Chromatography | The compound is streaking or irreversibly binding to silica gel. | The acidic nature of silica gel can sometimes lead to degradation of boronic acids.[1] Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of a suitable amine, like triethylamine, in the eluent. A different solvent system, such as dichloromethane/methanol, might also be effective.[2] |
| Product Contains Boroxine Impurities | Boronic acids can undergo intermolecular dehydration to form cyclic boroxine anhydrides, especially under anhydrous or high-temperature conditions.[1] | To hydrolyze the boroxine back to the boronic acid, recrystallize the crude product from a solvent system containing water (e.g., ethanol/water).[1] During workup, adding water can shift the equilibrium away from boroxine formation.[1] |
| Final Product is Discolored (Yellow or Brown) | Presence of colored impurities from the reaction or degradation products. | Recrystallization is often effective at removing colored impurities. Washing the isolated solid with a cold, appropriate solvent can also help. If discoloration persists, treatment with a small amount of activated carbon during recrystallization may be necessary, though this can sometimes lead to product loss. |
| Incomplete Removal of Starting Materials (e.g., 5-Bromoindole) | The starting material and product have similar polarities, making separation by simple extraction or precipitation difficult. | If the starting material is a halogenated indole, consider using more of the borylating agent to drive the reaction to completion.[2] For purification, column chromatography with a carefully selected eluent system is likely the most effective method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted starting materials such as 5-bromoindole, byproducts from side reactions, and boroxines. Boroxines are cyclic anhydrides that form from the intermolecular dehydration of three boronic acid molecules.[1]
Q2: How can I effectively remove boroxine impurities from my this compound?
A2: Boroxine formation is a reversible process driven by the removal of water.[1] To convert boroxines back to the desired boronic acid, you can introduce water into the system.[1] A common and effective method is recrystallization from a solvent mixture containing water, such as ethanol/water.[1]
Q3: My this compound is not crystallizing. What steps can I take?
A3: If your product fails to crystallize upon cooling, your solution might be too dilute.[1] Try concentrating the solution by evaporating some of the solvent. You can also try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a small seed crystal of the pure product.[1]
Q4: Is silica gel column chromatography a suitable method for purifying this compound?
A4: While possible, silica gel chromatography can be challenging for boronic acids. The acidic nature of standard silica gel can sometimes cause streaking, poor recovery, or even degradation of the product.[1] If you opt for this method, consider using a less acidic stationary phase like neutral alumina or a solvent system with modifiers.[1][2]
Q5: What is a reliable, non-chromatographic method for purifying this compound?
A5: Acid-base extraction is a highly effective technique. By treating the crude mixture with a base (like NaOH), the acidic this compound is converted to its water-soluble boronate salt. This allows for the separation of neutral organic impurities by extraction with an organic solvent.[2][3] After separation, the aqueous layer is acidified to precipitate the pure this compound, which can then be collected by filtration.[2][3]
Q6: What is a good solvent system for the recrystallization of this compound?
A6: A mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane is commonly used for the final precipitation or recrystallization of this compound.[4] Recrystallization from hot water or mixtures of ethanol and water can also be effective, particularly for removing boroxine impurities.[1][5]
Experimental Protocols
Protocol 1: Purification by Extraction and Precipitation
This protocol is based on a typical workup for the synthesis of this compound.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (EtOAc). The number of extractions will depend on the scale of the reaction; typically, three extractions are sufficient.
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine (saturated aqueous NaCl solution).[4] This removes water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add a minimal amount of ethyl acetate to dissolve it, and then add petroleum ether until the solution becomes cloudy, indicating the onset of precipitation.
-
Isolation: Allow the solid to fully precipitate, which can be aided by cooling in an ice bath. Collect the solid product by vacuum filtration, wash it with a small amount of cold petroleum ether, and dry it under vacuum. This should yield 1H-indol-5-ylboronic acid as a solid.[4]
Protocol 2: Purification by Acid-Base Extraction
This method is particularly useful for removing non-acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution, such as 1 M sodium hydroxide (NaOH).[2] The this compound will deprotonate and move into the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer.
-
Separation of Impurities: The organic layer now contains neutral and basic impurities. This layer can be discarded.
-
Acidification: Cool the basic aqueous layer in an ice bath. Slowly acidify the solution by adding a strong acid, such as 1 M hydrochloric acid (HCl), until the this compound precipitates out. Check the pH to ensure it is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any remaining salts. Dry the purified product thoroughly under vacuum.
Visual Workflows
References
Validation & Comparative
A Comparative Guide to NMR and Mass Spectrometry for the Analysis of 5-Arylindole Products
For Researchers, Scientists, and Drug Development Professionals
The robust and unambiguous characterization of 5-arylindole products is a critical step in drug discovery and development, given their prevalence in pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two indispensable analytical techniques for the structural elucidation and purity assessment of these molecules. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most appropriate analytical strategy.
Performance Comparison: NMR vs. Mass Spectrometry
Both NMR and MS provide valuable, yet distinct, information about the molecular structure and composition of 5-arylindole products. The choice between these techniques, or their complementary use, depends on the specific analytical goal.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Alternative Technique: HPLC |
| Primary Information | Detailed atomic-level structural information (connectivity, stereochemistry) | Molecular weight, elemental composition, and fragmentation patterns | Purity, quantification, and separation of mixtures |
| Sensitivity | Lower (micromolar to millimolar range) | High (picomolar to femtomolar range)[1] | High (nanogram to picogram range) |
| Quantitative Analysis | Inherently quantitative without the need for identical standards[2] | Requires isotopically labeled standards for accurate quantification | Requires calibration with a reference standard |
| Resolution | High resolution for distinguishing subtle structural differences | High mass resolution for accurate mass determination | High chromatographic resolution for separating complex mixtures |
| Sample Preparation | Minimal, non-destructive[2] | Can be more complex, often coupled with chromatographic separation | Requires sample dissolution in a suitable mobile phase |
| Throughput | Lower, longer acquisition times | Higher, especially when coupled with fast chromatography | High, suitable for screening large numbers of samples |
| Structural Elucidation | Excellent for de novo structure determination | Provides fragmentation data to deduce structural motifs | Limited structural information |
| Isomer Differentiation | Excellent for distinguishing constitutional isomers and stereoisomers | Can distinguish isomers, especially when coupled with chromatography and specific ionization techniques | Excellent for separating isomers |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative methodologies for the NMR and mass spectrometry analysis of a hypothetical 5-arylindole product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of a synthesized 5-arylindole product.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the 5-arylindole sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as the N-H proton chemical shift is highly solvent-dependent.[3]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (e.g., zg30).
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64 (signal-to-noise dependent).
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR (for complex structures):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign the structure of the 5-arylindole product. For 5-substituted indoles, the chemical shifts of the aromatic protons are influenced by the nature of the substituent at the C5 position.[3]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain fragmentation information for the structural confirmation of a 5-arylindole product.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
Sample Preparation:
-
Prepare a stock solution of the 5-arylindole sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.
-
Flow rate: 0.2-0.4 mL/min.
-
Injection volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization source: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.
-
Mass analyzer: Operated in full scan mode to detect the molecular ion ([M+H]⁺) and in tandem MS (MS/MS) mode to obtain fragmentation spectra.
-
Collision energy: A range of collision energies should be applied in MS/MS experiments to induce fragmentation.
-
Data Processing and Analysis:
-
Extract the mass spectrum corresponding to the chromatographic peak of the 5-arylindole.
-
Determine the accurate mass of the molecular ion and calculate the elemental composition to confirm the molecular formula.
-
Analyze the fragmentation pattern in the MS/MS spectrum. Common fragmentation pathways for indoles include cleavage of the pyrrole ring and losses of small neutral molecules. The fragmentation of the aryl substituent will also provide valuable structural information.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for NMR and mass spectrometry analysis of 5-arylindole products.
Caption: Workflow for NMR analysis of 5-arylindole products.
Caption: Workflow for LC-MS analysis of 5-arylindole products.
References
A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to efficiently synthesize and rigorously validate 5-substituted indoles is crucial for the discovery and development of novel therapeutics. This guide provides an objective comparison of common synthetic routes to 5-substituted indoles and details the spectroscopic methods essential for their structural confirmation.
Comparison of Synthetic Methods for 5-Substituted Indoles
The choice of synthetic strategy for constructing a 5-substituted indole is contingent on factors such as the availability of starting materials, desired substitution pattern, and functional group tolerance. Below is a comparison of several classical and modern methods.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Advantages & Disadvantages |
| Leimgruber-Batcho | o-Nitrotoluenes | Pyrrolidine, DMF-DMA | Mild conditions, often two steps | 60-80% | Advantages: High efficiency, mild conditions, readily available starting materials. Disadvantages: Not suitable for all substitution patterns.[1] |
| Fischer Indole Synthesis | Arylhydrazines, Aldehydes/Ketones | Acid catalyst (e.g., ZnCl₂, polyphosphoric acid) | Often harsh, high temperatures | Variable, can be high | Advantages: Versatile, widely applicable. Disadvantages: Requires appropriately substituted arylhydrazones which may not be readily available; not suitable for 2,3-unsubstituted indoles.[1][2] |
| Gassman Indole Synthesis | Aniline | Hypohalite, base, Raney-nickel | One-pot reaction followed by reduction | Good generality | Advantages: Good for 2,3-unsubstituted indoles. Disadvantages: Ineffective for preparing some methoxy-substituted indoles like 5-methoxyindole.[2] |
| Reissert Indole Synthesis | o-Nitrotoluenes, Diethyl oxalate | Base (e.g., NaOEt), Reducing agent | Multi-step process | 60-80% | Advantages: Good for preparing indole-2-carboxylic acids. Disadvantages: Requires a final decarboxylation step if the parent indole is desired.[1] |
Spectroscopic Validation of 5-Substituted Indoles
Unambiguous structural elucidation is paramount in chemical synthesis. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized 5-substituted indoles.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.
Table of Representative ¹H and ¹³C NMR Data for 5-Substituted Indoles in DMSO-d₆
| Compound | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole | 1 (NH) | 11.08 | - |
| 2 | 7.39 | 124.1 | |
| 3 | 6.45 | 102.1 | |
| 4 | 7.55 | 120.8 | |
| 5 | 7.05 | 121.9 | |
| 6 | 6.97 | 119.2 | |
| 7 | 7.39 | 111.3 | |
| 7a | - | 135.8 | |
| 3a | - | 128.0 | |
| 5-Hydroxyindole | 1 (NH) | 10.70 | - |
| 2 | 7.10 | 125.1 | |
| 3 | 6.25 | 102.0 | |
| 4 | 7.15 | 111.9 | |
| 5 | - | 150.7 | |
| 6 | 6.60 | 111.4 | |
| 7 | 6.90 | 102.9 | |
| 7a | - | 131.0 | |
| 3a | - | 129.5 | |
| 5-Iodo-1H-indole-3-carbaldehyde | 1 (NH) | 12.27 | - |
| 2 | 8.29 | 138.9 | |
| 3 (CHO) | 9.92 | 185.2 | |
| 4 | 8.44 | 129.2 | |
| 5 | - | 86.6 | |
| 6 | 7.53 | 131.6 | |
| 7 | 7.37 | 115.0 | |
| 7a | - | 136.2 | |
| 3a | - | 126.7 |
Data compiled from various sources.[3][4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy is used to identify the presence of specific functional groups, while mass spectrometry determines the molecular weight and fragmentation pattern of the compound.
Table of Representative IR and MS Data for 5-Substituted Indoles
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| 5-Iodo-1H-indole-3-carbaldehyde | 3239 (N-H stretch), 1650 (C=O stretch) | [M+Na]⁺: 293.9386[4] |
| Ethyl 5-iodo-1H-indole-3-carboxylate | 3276 (N-H stretch), 1672 (C=O stretch) | [M+Na]⁺: 337.9648[4] |
| 1-(5-Iodo-1H-indol-3-yl)ethan-1-one | 3285 (N-H stretch), 1681 (C=O stretch) | [M+Na]⁺: 307.9541[4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 2-Phenylindole
This protocol is a representative example for the synthesis of a substituted indole.
-
Reactant Mixture: Phenylhydrazine (1.0 eq) and acetophenone (1.1 eq) are mixed.
-
Catalyst Addition: Anhydrous zinc chloride (1.5 eq) is added to the mixture.
-
Reaction: The mixture is heated to 170-180°C for 15-20 minutes.
-
Work-up: The reaction mixture is cooled and then treated with a mixture of concentrated hydrochloric acid and ethanol.
-
Isolation: The precipitated product is filtered, washed with ethanol and water, and then dried.
-
Purification: The crude product is recrystallized from a suitable solvent like ethanol to afford pure 2-phenylindole.
General Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation: 5-10 mg of the purified indole derivative is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A standard proton-decoupled carbon NMR experiment is performed. Key parameters include a spectral width of approximately 220 ppm and a larger number of scans due to the lower natural abundance of ¹³C.
Visualizing Synthesis and Application
Experimental Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and spectroscopic validation of 5-substituted indoles.
Representative Signaling Pathway Involving an Indole Derivative
5-substituted indoles are precursors to a wide array of biologically active molecules, including the neurotransmitter serotonin (5-hydroxytryptamine).
Caption: Biosynthesis of serotonin and its role in cellular signaling.
References
A Comparative Analysis of 5-Indolylboronic Acid Reactivity Versus Its Isomers in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Indolylboronic acids have emerged as versatile and indispensable reagents for this purpose, prized for their stability, low toxicity, and broad utility in carbon-carbon and carbon-heteroatom bond-forming reactions.[1] This guide provides an objective comparison of the reactivity of 5-indolylboronic acid with its other positional isomers (2-, 3-, 4-, 6-, and 7-indolylboronic acid) in key cross-coupling reactions, supported by available experimental data and established mechanistic principles.
The reactivity of an indolylboronic acid isomer is fundamentally governed by the electronic and steric environment of the boronic acid moiety, which is dictated by its position on the indole ring. The electron-rich nature of the pyrrole ring and the varied electronic effects at different positions on the benzene ring lead to distinct reactivity profiles for each isomer. This guide will delve into these differences in the context of three widely utilized transformations: the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
General Reactivity Trend (Qualitative):
Positions on the benzene ring (4-, 5-, 6-, and 7-) are generally more reactive than positions on the pyrrole ring (2- and 3-). This is attributed to the electron-donating nature of the pyrrole nitrogen, which increases the electron density on the benzene ring, thereby enhancing the nucleophilicity of the boronic acid. Conversely, the C2 and C3 positions are less electron-rich.
-
5- and 6-Indolylboronic acids: These isomers are often observed to be highly reactive, providing excellent yields in Suzuki-Miyaura couplings. For instance, homocoupling of 5- and 6-indolylboronic acids has been reported to proceed in quantitative yield under certain conditions.[2]
-
4- and 7-Indolylboronic acids: These isomers are also expected to be highly reactive due to their location on the electron-rich benzene portion of the indole.
-
3-Indolylboronic acid: The reactivity of the 3-isomer can be moderate. A Suzuki-Miyaura reaction of 3-indolylboronic acid has been reported with a 45% overall isolated yield.[1]
-
2-Indolylboronic acid: This isomer is generally considered the least reactive due to the electronic properties of the C2 position.
Quantitative Data for Suzuki-Miyaura Coupling of Indolylboronic Acid Isomers
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Indolylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | 45 | [1] |
| 4-Indolylboronic acid | 4-Bromoindole | Pd(OAc)₂ | Na₂CO₃ | aq. Acetone | RT | 61 (homocoupling) | [2] |
| This compound | 3-Chloroindazole | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [3] |
| This compound | Homocoupling | Pd(OAc)₂ | Na₂CO₃ | aq. Acetone | RT | Quantitative | [2] |
| 6-Indolylboronic acid | Homocoupling | Pd(OAc)₂ | Na₂CO₃ | aq. Acetone | RT | Quantitative | [2] |
Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions.
Comparative Reactivity in Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed method for forming C-N and C-O bonds.[4] The reaction is sensitive to the electronic nature of the boronic acid, with more electron-rich boronic acids generally exhibiting higher reactivity. Similar to the Suzuki-Miyaura reaction, a direct comparative study of all indolylboronic acid isomers is not available.
Qualitative Reactivity Trend:
The expected trend in reactivity for Chan-Lam coupling mirrors that of the Suzuki-Miyaura reaction, based on the electronic properties of the indole ring positions.
-
5- and 6-Indolylboronic acids: Expected to be highly reactive.
-
4- and 7-Indolylboronic acids: Expected to be reactive.
-
3-Indolylboronic acid: Expected to have moderate reactivity.
-
2-Indolylboronic acid: Expected to be the least reactive.
Quantitative Data for Chan-Lam Coupling of Indolylboronic Acid Isomers
Direct comparative data for indolylboronic acid isomers in the Chan-Lam coupling is scarce in the literature. The table below provides representative conditions for the Chan-Lam coupling of arylboronic acids, which can be adapted for indolylboronic acids.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Arylboronic acids | (Z)-3-aminoacrylates | Cu(OAc)₂ / tBu₃P·HBF₄ | KHCO₃ | DMF | 100 | 44-55 |
Comparative Reactivity in Liebeskind-Srogl Cross-Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction for the formation of C-C bonds from thioesters and boronic acids.[5] A key factor influencing the success of this reaction is the electronic nature of the boronic acid, with electron-donating groups on the boronic acid facilitating the coupling and leading to higher yields.[6]
Qualitative Reactivity Trend:
Based on the electronic requirements of the Liebeskind-Srogl reaction, the following reactivity trend for indolylboronic acid isomers can be predicted:
-
5- and 6-Indolylboronic acids: The electron-donating nature of the pyrrole ring is most effectively transmitted to these positions, making them the most reactive isomers for this coupling.
-
4- and 7-Indolylboronic acids: These isomers are also expected to be reactive due to their location on the benzene ring.
-
3-Indolylboronic acid: Expected to show moderate reactivity.
-
2-Indolylboronic acid: Expected to be the least reactive due to the less electron-rich nature of the C2 position.
Quantitative Data for Liebeskind-Srogl Coupling of Indolylboronic Acid Isomers
While a direct comparison of all indolylboronic acid isomers is not available, studies on various arylboronic acids have shown that electron-rich substrates provide significantly higher yields.
| Boronic Acid | Thioester Partner | Catalyst System | Co-catalyst | Solvent | Temp (°C) | Yield (%) |
| Electron-rich arylboronic acids | Pseudothioester | Pd₂(dba)₃ / TFP | CuTC | THF | 55 | up to 89 |
| Electron-withdrawing arylboronic acids | Pseudothioester | Pd₂(dba)₃ / TFP | CuTC | THF | 55 | Lower yields |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the indolylboronic acid (1.2 equiv.), aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.) is taken in a reaction vessel. A degassed solvent system (e.g., dioxane/water, 4:1) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Chan-Lam Cross-Coupling
To a reaction vessel containing the amine or alcohol (1.0 equiv.) and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%) is added a solvent such as dichloromethane or DMF. The indolylboronic acid (1.5-2.0 equiv.) and a base (e.g., pyridine or triethylamine, 2.0 equiv.) are then added. The reaction mixture is stirred at room temperature to 100 °C, often open to the air, for 12-48 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched (e.g., with aqueous NH₄Cl) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
General Procedure for Liebeskind-Srogl Cross-Coupling
In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with the thioester (1.0 equiv.), indolylboronic acid (1.5-2.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) with a suitable ligand (e.g., tris(2-furyl)phosphine, 3-6 mol%), and a copper(I) co-catalyst (e.g., copper(I) thiophene-2-carboxylate (CuTC), 1.5-3.0 equiv.). Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at a temperature ranging from room temperature to 55 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.[6]
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Simplified catalytic cycle of the Chan-Lam cross-coupling reaction.
Generalized experimental workflow for cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(ii)-catalyzed synthesis of multisubstituted indoles through sequential Chan–Lam and cross-dehydrogenative coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]
- 6. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
alternative synthetic routes to 5-arylindoles not using Suzuki coupling
##Navigating the Synthesis of 5-Arylindoles: A Guide to Suzuki-Free Alternatives
For researchers, scientists, and drug development professionals, the synthesis of 5-arylindoles is a critical step in the creation of numerous biologically active compounds. While the Suzuki coupling has long been a workhorse in this field, the need for alternative, robust, and versatile synthetic routes is ever-present. This guide provides an objective comparison of key Suzuki-free methods for constructing 5-arylindoles, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
This comparative analysis delves into both classical indole syntheses and modern cross-coupling and C-H activation strategies. Each method's performance is evaluated based on reported yields, reaction conditions, substrate scope, and overall efficiency, offering a comprehensive overview for informed decision-making in synthetic planning.
At a Glance: Comparing Alternative Routes to 5-Arylindoles
The following table summarizes quantitative data for various methods, providing a clear comparison of their efficacy in generating 5-arylindoles.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Larock Indole Synthesis | 4-Aryl-2-iodoaniline, Alkyne | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl | DMF | 100 | 12-24 | Good to Excellent |
| Fischer Indole Synthesis | 4-Arylphenylhydrazine, Ketone/Aldehyde | Acid (e.g., PPA, ZnCl₂) | Various | High | Variable | Moderate to High |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, 4-Arylaniline | None (or Lewis Acid) | None/High-boiling | High | Variable | Low to Moderate |
| Heck Coupling | 5-Bromoindole, Aryl Olefin | Pd(OAc)₂, P(o-tol)₃, Base | DMF/Water | 100 | 1-3 | Up to 95% |
| Stille Coupling | 5-Bromoindole, Arylstannane | Pd(PPh₃)₄, LiCl | Toluene | 100 | 12 | 70-90% |
| Negishi Coupling | 5-Iodoindole, Arylzinc Reagent | Pd(dppf)Cl₂, THF | THF | Room Temp | 1-3 | High |
| Direct C-H Arylation | Indole, Aryl Halide | Pd(OAc)₂, Ligand, Oxidant | Various | 100-140 | 12-24 | Moderate to High |
In-Depth Analysis of Synthetic Routes
This section provides a detailed examination of each synthetic methodology, including reaction mechanisms and key experimental considerations.
Cyclization Strategies
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[1][2][3] This method offers high regioselectivity and a broad substrate scope.[2] To achieve a 5-arylindole, a 4-substituted-2-haloaniline is typically employed. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryliodide to Pd(0), alkyne insertion, intramolecular cyclization, and reductive elimination.[3]
Reaction Pathway: Larock Indole Synthesis
Caption: Catalytic cycle of the Larock indole synthesis.
A classic and enduring method, the Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[4][5][6] For the synthesis of 5-arylindoles, a 4-arylphenylhydrazine is the key starting material. The reaction mechanism involves a[7][7]-sigmatropic rearrangement of the enamine tautomer of the hydrazone.[6] While robust, this method often requires harsh acidic conditions and high temperatures.[4]
Experimental Workflow: Fischer Indole Synthesis
Caption: Stepwise process of the Fischer indole synthesis.
Another classical approach, the Bischler-Möhlau synthesis, produces 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of an aniline.[8][9] To obtain a 5-arylindole, a 4-arylaniline would be used. This reaction has historically been limited by harsh conditions and often low yields.[8] However, modern variations utilizing microwave irradiation have been shown to improve yields and reduce reaction times significantly.[10][11]
Cross-Coupling Strategies on a Pre-formed Indole Ring
These methods involve the introduction of an aryl group at the C5 position of an existing indole nucleus, typically starting from a 5-haloindole.
The Heck reaction provides a route to 5-arylindoles through the palladium-catalyzed coupling of a 5-haloindole with an alkene, followed by isomerization. More directly, coupling with an arylboronic acid can be considered a Heck-type reaction. High yields have been reported for the arylation of eugenol with phenylboronic acid, demonstrating the potential of this approach.
The Stille coupling utilizes a palladium catalyst to couple a 5-haloindole with an organostannane reagent (arylstannane).[12][13] While effective and tolerant of many functional groups, the primary drawback of this method is the toxicity of the organotin compounds.[12]
The Negishi coupling involves the palladium- or nickel-catalyzed reaction of a 5-haloindole with an organozinc reagent (arylzinc).[14][15] This method is known for its high functional group tolerance and generally high yields under mild conditions.[14]
Logical Relationship: Cross-Coupling for 5-Arylindoles
Caption: Overview of cross-coupling strategies.
Direct C-H Arylation
Direct C-H arylation has emerged as a highly atom-economical and efficient method for the synthesis of biaryls, avoiding the need for pre-functionalized starting materials.[16] For the synthesis of 5-arylindoles, this involves the direct coupling of an indole with an aryl halide. The regioselectivity of C-H activation on the indole ring can be a challenge, but methods have been developed to selectively target the C5 position, often through the use of directing groups.[16]
Experimental Protocols
General Procedure for Larock Indole Synthesis of a 5-Aryl-2,3-disubstituted Indole
A mixture of the 4-aryl-2-iodoaniline (1.0 mmol), the alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol) in anhydrous DMF (10 mL) is stirred at 100 °C under a nitrogen atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 5-arylindole.
General Procedure for Fischer Indole Synthesis of a 5-Arylindole
A mixture of the 4-arylphenylhydrazine hydrochloride (1.0 mmol) and the appropriate ketone or aldehyde (1.1 mmol) in polyphosphoric acid (PPA) (10 g) is heated at 100-120 °C for 1-3 hours. The reaction mixture is then poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to yield the 5-arylindole.
General Procedure for Microwave-Assisted Bischler-Möhlau Synthesis
A mixture of the α-bromoacetophenone (1.0 mmol) and the 4-arylaniline (2.0 mmol) is subjected to microwave irradiation at 150 °C for 10-20 minutes. After cooling, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the 5-aryl-2-phenylindole.[11]
General Procedure for Heck-Type Arylation of 5-Bromoindole
To a solution of 5-bromoindole (1.0 mmol), arylboronic acid (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol) in a mixture of DMF and water (4:1, 5 mL) is added a palladium catalyst, for instance, Pd(OAc)₂ (0.01 mmol). The mixture is heated at 100 °C for 1-3 hours. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.
General Procedure for Stille Coupling of 5-Bromoindole
A mixture of 5-bromoindole (1.0 mmol), the arylstannane (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and LiCl (3.0 mmol) in anhydrous toluene (10 mL) is heated at 100 °C for 12 hours under a nitrogen atmosphere. The reaction is then cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the 5-arylindole.
General Procedure for Negishi Coupling of 5-Iodoindole
To a solution of the arylzinc reagent (prepared in situ from the corresponding aryl halide and activated zinc, 1.2 mmol) in THF is added 5-iodoindole (1.0 mmol) and a catalytic amount of Pd(dppf)Cl₂ (0.02 mmol). The reaction mixture is stirred at room temperature for 1-3 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
General Procedure for Palladium-Catalyzed Direct C5-Arylation of an N-Protected Indole
A mixture of the N-protected indole (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.1 mmol), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 0.2 mmol), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), and an oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂, if necessary) in a suitable solvent (e.g., dioxane or toluene) is heated at 110-140 °C for 12-24 hours in a sealed tube. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the C5-arylated indole.
Conclusion
While the Suzuki coupling remains a valuable tool, the synthetic routes detailed in this guide offer a range of powerful alternatives for the construction of 5-arylindoles. The choice of method will ultimately depend on factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. Cyclization strategies like the Larock and Fischer syntheses are excellent for constructing the indole core and the C5-aryl bond simultaneously from acyclic precursors. In contrast, cross-coupling and C-H activation methods provide effective means to arylate a pre-existing indole scaffold. By understanding the nuances, advantages, and limitations of each approach, researchers can select the most appropriate strategy to efficiently access these important heterocyclic motifs for applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 10. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 11. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Palladium Catalysts for Indole Boronic Acid Reactions: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its reliability and versatility in this regard. When applied to the synthesis of complex indole derivatives, which are prevalent in pharmaceuticals, the choice of the palladium catalyst is a critical parameter that dictates the success of the reaction. This guide provides a head-to-head comparison of various palladium catalysts for the Suzuki-Miyaura coupling of indole boronic acids, supported by experimental data, to facilitate informed catalyst selection.
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization through cross-coupling reactions is a key strategy for accessing novel therapeutic agents. The Suzuki-Miyaura reaction, which couples an organoboron compound (like indole boronic acid) with an organic halide, is a favored method due to its mild reaction conditions and high functional group tolerance. The heart of this reaction is the palladium catalyst, which orchestrates the intricate dance of bond formation. This guide will delve into the performance of various palladium catalysts, from traditional systems to modern precatalysts, in the context of indole boronic acid chemistry.
Performance of Palladium Catalysts: A Comparative Analysis
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of indole boronic acids is highly dependent on the palladium source, the nature of the supporting ligand, and the specific reaction conditions. Below is a summary of quantitative data from a comparative study, providing insights into the performance of different catalyst systems in a model reaction.
Data Presentation: Catalyst Performance in a Model Indole Boronic Acid Coupling Reaction
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid. This reaction serves as a relevant model for the coupling of indole boronic acids with heteroaryl halides.[1]
| Catalyst System | Ligand | Conversion (%)[1] | Yield (%)[1] |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Observations from the data:
-
Second-Generation Precatalysts Outperform Traditional Systems: The second-generation (G2) Buchwald precatalysts, XPhos Pd G2 and SPhos Pd G2, demonstrated significantly higher conversions and yields compared to the traditional in-situ generated catalysts from Pd₂(dba)₃ or Pd(OAc)₂ with the same ligands.[1]
-
Ligand Choice is Crucial: The choice of phosphine ligand has a profound impact on the reaction outcome. Bulky, electron-rich biaryl phosphine ligands like XPhos and SPhos are clearly superior to the less sterically demanding P(t-Bu)₃ in this model system.[1]
-
SPhos Pd G2 as the Top Performer: In this specific comparison, the SPhos Pd G2 precatalyst provided the highest conversion (97%) and yield (80%), highlighting its exceptional activity for this type of transformation.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and consistent results in the laboratory. Below are representative procedures for palladium-catalyzed Suzuki-Miyaura coupling reactions involving indole derivatives.
General Procedure for Suzuki-Miyaura Coupling of a Haloindole with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Haloindole (e.g., 5-bromoindole) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the haloindole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Specific Protocol for the Coupling of 3-Chloroindazole with 5-Indole Boronic Acid using SPhos Pd G2
This protocol is based on the high-yielding reaction from the comparative data table.[1]
Materials:
-
3-chloroindazole (0.25 mmol, 1.0 equiv)
-
5-indole boronic acid (0.50 mmol, 2.0 equiv)
-
SPhos Pd G2 (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (0.50 mmol, 2.0 equiv)
-
1,4-Dioxane (1 mL)
-
Water (0.2 mL)
Procedure:
-
To a reaction vessel, add 3-chloroindazole, 5-indole boronic acid, SPhos Pd G2, and potassium phosphate.
-
Add 1,4-dioxane and water to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 15 hours with stirring.
-
After cooling to room temperature, the reaction mixture can be worked up by standard procedures to isolate the desired product.[1]
Visualizing the Process: Workflow and Catalytic Cycle
To further aid in the understanding of these reactions, the following diagrams illustrate a typical experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
The selection of an appropriate palladium catalyst is paramount for achieving high efficiency in the Suzuki-Miyaura coupling of indole boronic acids. The data presented here strongly suggests that second-generation Buchwald precatalysts, such as SPhos Pd G2, are highly effective for these transformations, offering significant advantages over traditional catalyst systems. By providing detailed experimental protocols and visual representations of the workflow and catalytic cycle, this guide aims to equip researchers with the necessary tools to successfully synthesize a wide array of functionalized indole derivatives for their research and development endeavors.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-Arylindoles by HPLC
For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is a critical step in the validation of synthetic routes and ensuring the reliability of downstream applications. 5-Arylindoles, a privileged scaffold in medicinal chemistry, demand accurate purity determination as even minor impurities can significantly alter biological activity and toxicological profiles. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3]
This guide provides an objective comparison between HPLC and other common analytical methods for assessing the purity of synthesized 5-arylindoles. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methods for their specific needs.
Comparative Analysis of Purity Assessment Methods
The choice of an analytical technique hinges on the nature of the expected impurities, the required level of accuracy, and the intended application of the compound. While HPLC is a versatile and widely used method, complementary techniques are often employed for a comprehensive purity profile.[1][4]
-
High-Performance Liquid Chromatography (HPLC): This technique is the workhorse for purity determination of non-volatile or thermally labile compounds like 5-arylindoles.[1][5] It separates the main compound from non-volatile impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] Purity is typically calculated based on the area percentage of the main peak in the chromatogram.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile substances.[4] In the context of 5-arylindole synthesis, it is invaluable for identifying and quantifying residual solvents, unreacted volatile starting materials, and certain volatile byproducts that may not be detectable by HPLC.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte itself.[1] It provides structural confirmation and is non-destructive.[1] This makes it a powerful tool for characterizing new chemical entities and for certifying reference standards.
-
Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used for monitoring reaction progress and for preliminary purity checks.[2][6] While it lacks the quantitative precision of HPLC, it is an excellent tool for quickly assessing the complexity of a mixture and for developing separation methods.[2][6]
Data Presentation: Purity Analysis of a Synthesized 5-Arylindole
The following table summarizes hypothetical purity data for a synthesized batch of a 5-arylindole derivative, as determined by three different analytical techniques. This illustrates how orthogonal methods provide a more complete picture of the compound's purity.
| Parameter | HPLC-UV | GC-MS | qNMR (Absolute Purity) |
| Purity (%) | 99.2% (Area Normalization) | Not Applicable for Parent Compound | 98.8% (vs. Internal Standard) |
| Major Impurity Detected | Isomeric Byproduct (0.4%) | Residual Dichloromethane (1500 ppm) | Unidentified signals (approx. 0.7%) |
| Other Impurities | Unreacted Starting Material (0.3%) | Residual Ethyl Acetate (450 ppm) | Water content (0.3%) |
| Primary Use Case | Routine quality control, quantification of non-volatile impurities. | Detection of residual solvents and volatile impurities. | Absolute purity determination, structural confirmation. |
Experimental Protocols
HPLC Method for 5-Arylindole Purity Assessment
This protocol describes a general-purpose reversed-phase HPLC (RP-HPLC) method suitable for many 5-arylindoles.
Instrumentation:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 70% A / 30% B.
-
Ramp to 10% A / 90% B over 15 minutes.
-
Hold at 10% A / 90% B for 3 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 220 nm or a wavelength of maximum absorbance for the specific 5-arylindole.[7]
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 5-arylindole.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[7]
Purity Calculation: The percent purity is determined by the area normalization method, assuming all components have a similar UV response factor.[3] Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100
GC-MS Method for Residual Solvent Analysis
This method is designed to identify and quantify volatile impurities and residual solvents.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4]
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 3 minutes.
-
Ramp at 15°C/min to 250°C.
-
Hold at 250°C for 5 minutes.[4]
-
-
MS Transfer Line Temperature: 280°C.[7]
-
Ion Source Temperature: 230°C.[7]
-
Mass Range: m/z 35-500.[7]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-arylindole sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Seal the vial and analyze using a headspace autosampler.
Visualizations
The following diagrams illustrate the experimental and logical workflows involved in purity assessment.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic diagram for selecting purity assessment methods.
Conclusion
For the routine quality control and purity assessment of synthesized 5-arylindoles, a well-developed RP-HPLC method offers a robust, reliable, and accurate solution.[1][3] It is highly effective for quantifying the main component and detecting non-volatile, structurally related impurities. However, to establish a comprehensive purity profile, especially for compounds intended for advanced drug development stages, orthogonal methods are indispensable. GC-MS is superior for identifying and quantifying residual solvents and volatile impurities, while qNMR provides an unbiased, absolute measure of purity and valuable structural confirmation.[1][4] The strategic combination of these techniques ensures the highest confidence in the quality and integrity of synthesized 5-arylindoles.
References
A Comparative Mechanistic Study of 5-Indolylboronic Acid Coupling Reactions: Suzuki, Heck, and Sonogashira Pathways
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern synthetic chemistry. Among the plethora of available methods, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability. This guide provides a detailed comparative analysis of the mechanistic aspects of three prominent coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—utilizing the versatile building block, 5-indolylboronic acid and its derivatives. By examining the underlying reaction pathways, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions in the synthesis of complex indole-containing molecules.
The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Consequently, the development of robust and efficient methods for the functionalization of the indole core is of paramount importance. This compound has emerged as a key intermediate, offering a reactive handle for the introduction of diverse substituents at the C5 position through various cross-coupling strategies. Understanding the mechanistic nuances of these reactions is critical for optimizing reaction conditions, predicting outcomes, and overcoming synthetic challenges.
Performance Comparison of Coupling Reactions
The choice of coupling reaction—Suzuki-Miyaura, Heck, or Sonogashira—is dictated by the desired final product and the nature of the coupling partner. Each reaction proceeds through a distinct catalytic cycle, influencing its substrate scope, functional group tolerance, and overall efficiency. The following tables summarize quantitative data for each reaction type, providing a basis for comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl bonds. The reaction of this compound with an aryl or vinyl halide proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles provides valuable comparative data for the coupling of 3-chloroindazole with this compound using various palladium catalysts and ligands.[1]
| Catalyst System | Ligand | Conversion (%)[1] | Yield (%)[1] |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Heck Coupling
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene. While direct use of this compound in a Heck-type reaction is less common, the coupling of 5-haloindoles with various alkenes provides a comparative benchmark. The following data is illustrative of typical yields obtained in Heck reactions involving haloindoles. A study on the Heck diversification of indole-based substrates under aqueous conditions demonstrated near-quantitative conversions of 5-bromoindole with acrylic acid and other alkene partners using a specific catalyst system.[2]
| 5-Haloindole | Alkene Coupling Partner | Catalyst System | Solvent | Yield (%)[2] |
| 5-Bromoindole | Acrylic Acid | Na₂PdCl₄ / ˢSPhos | CH₃CN/H₂O | ~99 (conversion) |
| 5-Iodoindole | Acrylic Acid | Na₂PdCl₄ / ˢSPhos | CH₃CN/H₂O | ~99 (conversion) |
| 5-Bromoindole | Methyl Acrylate | Na₂PdCl₄ / ˢSPhos | CH₃CN/H₂O | 95 (isolated) |
| 5-Bromoindole | Styrene | Na₂PdCl₄ / ˢSPhos | CH₃CN/H₂O | 92 (isolated) |
Sonogashira Coupling
The Sonogashira coupling is the method of choice for the synthesis of aryl and vinyl alkynes. The reaction couples a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper(I) co-catalyst. The following table presents representative data for the Sonogashira coupling of 5-bromoindole with a terminal alkyne. Research has shown successful Sonogashira coupling of 5-bromoindole with phenylacetylene.[3]
| 5-Haloindole | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%)[3] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Not specified, but successful coupling reported |
Mechanistic Pathways
The fundamental steps of oxidative addition, transmetalation (for Suzuki), migratory insertion/beta-hydride elimination (for Heck), and reductive elimination are common to these palladium-catalyzed reactions. However, the specifics of these steps, particularly with indole substrates, can vary.
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by a base. The cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Catalytic Cycle
The Heck reaction begins with the oxidative addition of the aryl halide to Pd(0). The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene. Subsequent β-hydride elimination affords the substituted alkene product and a hydridopalladium(II) complex. Finally, reductive elimination of HX with the aid of a base regenerates the Pd(0) catalyst.[5][6]
Caption: Generalized catalytic cycle for the Heck coupling reaction.
Sonogashira Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the others, starting with oxidative addition. The key difference is the transmetalation step, which involves a copper acetylide species generated in a separate copper cycle. The copper acetylide is formed by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base.[7][8]
Caption: Interconnected Palladium and Copper cycles in the Sonogashira coupling.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of 3-Chloroindazole with this compound[1]
To a reaction vial is added 3-chloroindazole (1.00 mmol), this compound (1.50 mmol), the specified palladium precatalyst (1.0–1.5 mol%), and potassium phosphate (2.00 mmol). Dioxane (4 mL) and water (1 mL) are then added. The vial is sealed and the reaction mixture is stirred at 60 °C for 5–8 hours. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Heck Coupling of 5-Bromoindole with an Alkene[2]
In a microwave vial, 5-bromoindole (0.1 mmol), the alkene (1.5 equiv, 0.15 mmol), Na₂PdCl₄ (5 mol%), ˢSPhos (15 mol%), and Na₂CO₃ (4.0 equiv, 0.4 mmol) are combined. A 1:1 mixture of CH₃CN and water (1 mL) is added. The vial is sealed and subjected to microwave heating under argon. After the reaction is complete, the mixture is cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Sonogashira Coupling of 5-Bromoindole with a Terminal Alkyne (Illustrative)
To a dried Schlenk flask under an argon atmosphere is added 5-bromoindole (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%). Anhydrous, degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are then added. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Conclusion
The Suzuki-Miyaura, Heck, and Sonogashira reactions each offer a unique and powerful avenue for the functionalization of the 5-position of indoles. The choice of reaction is contingent on the desired C-C bond to be formed. The Suzuki-Miyaura coupling, with its well-developed catalyst systems, demonstrates high efficiency for the synthesis of 5-arylindoles. The Heck reaction provides a reliable method for the introduction of alkenyl substituents, with recent advancements enabling high conversions even with challenging haloindole substrates. The Sonogashira coupling remains the premier method for the synthesis of 5-alkynylindoles, which are valuable precursors for further transformations. A thorough understanding of the mechanistic underpinnings of each reaction, coupled with the provided experimental data and protocols, will empower researchers to effectively navigate the synthesis of complex indole-containing targets for applications in drug discovery and materials science.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Kinetic Analysis of 5-Indolylboronic Acid in the Suzuki-Miyaura Reaction
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of complex molecules, particularly in the creation of biaryl and hetero-biaryl structures prevalent in pharmaceuticals. The choice of the boronic acid coupling partner is critical as its kinetic profile dictates reaction efficiency, yield, and overall practicality. This guide provides a comparative analysis of the kinetic performance of 5-indolylboronic acid against other common boronic acid derivatives, supported by established mechanistic principles and available experimental data.
The reactivity of heteroaryl boronic acids in the Suzuki-Miyaura reaction is a delicate balance between the desired carbon-carbon bond formation and undesired side reactions.[1] this compound, as a representative of a π-rich heteroaryl boronic acid, exhibits distinct kinetic characteristics when compared to other classes of boronic acids.
Comparative Performance of Boronic Acids
The rate of a Suzuki-Miyaura reaction is influenced by several factors, including the electronic and steric nature of the boronic acid, which directly impacts the rate-determining transmetalation step of the catalytic cycle.
-
Arylboronic Acids (e.g., Phenylboronic Acid): Generally considered the benchmark, phenylboronic acid and its simple derivatives exhibit robust and predictable reactivity.
-
Electron-Rich Arylboronic Acids (e.g., 4-Methoxyphenylboronic Acid): The presence of electron-donating groups enhances the nucleophilicity of the aryl group, typically leading to faster transmetalation rates.
-
Electron-Poor Arylboronic Acids (e.g., 4-Nitrophenylboronic Acid): Conversely, electron-withdrawing groups decrease the nucleophilicity of the aryl moiety, which can slow down the transmetalation step.
-
Heteroaryl Boronic Acids: This class shows wide variability in reactivity.
-
π-Rich Heteroaryl Boronic Acids (e.g., this compound, Furanboronic Acid): These are generally more reactive in the transmetalation step due to the electron-rich nature of the heteroaromatic ring.[1] However, they are often more susceptible to decomposition pathways, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source.[1][2]
-
π-Deficient Heteroaryl Boronic Acids (e.g., Pyridylboronic Acid): These are often more challenging coupling partners. The electron-withdrawing nature of the heterocycle can slow the transmetalation rate. Furthermore, the presence of a Lewis basic nitrogen atom can lead to catalyst deactivation through coordination to the palladium center.[1]
-
To mitigate the instability of sensitive heteroaryl boronic acids like this compound, they are often converted to more stable derivatives such as boronate esters (e.g., pinacol esters) or potassium trifluoroborates.[1][3] While these derivatives offer enhanced stability against protodeboronation, they may exhibit different kinetic profiles, sometimes resulting in slower reaction rates compared to the parent boronic acid.[4][5]
Data Presentation
| Boronic Acid Type | Representative Boronic Acid | Expected Relative Initial Rate (Illustrative) | Key Kinetic and Stability Considerations |
| Aryl (Electron-Neutral) | Phenylboronic Acid | 1.0 | Benchmark for reactivity and stability. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~1.5 | Electron-donating group generally accelerates transmetalation. |
| Aryl (Electron-Poor) | 4-Nitrophenylboronic Acid | ~0.6 | Electron-withdrawing group can decrease the rate of transmetalation. |
| Heteroaryl (π-Rich) | This compound | >1.0 (potentially) | Generally high reactivity in transmetalation due to the electron-rich indole ring. However, it is susceptible to protodeboronation, which can reduce overall yield and complicate kinetics.[1][2] |
| Heteroaryl (π-Deficient) | 3-Pyridylboronic Acid | <1.0 | Slower transmetalation due to the electron-deficient ring. The nitrogen atom can also interact with the palladium catalyst.[1] |
| Heteroaryl (π-Deficient, Challenging) | 2-Pyridylboronic Acid | <<1.0 | The proximity of the nitrogen atom to the boronic acid group can significantly slow transmetalation and increase the rate of protodeboronation (the "2-pyridyl problem").[1] |
Experimental Protocols
For a reliable kinetic analysis of the Suzuki-Miyaura reaction, a well-designed experimental protocol with careful monitoring is essential. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.[6][7]
Protocol for Kinetic Monitoring by HPLC
Objective: To determine the initial reaction rate and kinetic profile of the Suzuki-Miyaura coupling of an aryl halide with a boronic acid (e.g., this compound).
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Dioxane/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Quenching solvent (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of a suitable solvent, such as acetonitrile, to halt the catalytic process.
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Study: N-Protected vs. Unprotected 5-Indolylboronic Acid in Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice between using N-protected and unprotected 5-indolylboronic acid in coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed choice for your specific application.
The indole moiety is a privileged scaffold in medicinal chemistry, and its functionalization via cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a cornerstone of modern synthetic chemistry. However, the presence of the N-H group in unprotected indoles can lead to challenges such as catalyst inhibition and side reactions, often necessitating the use of protecting groups. This comparison focuses on the practical aspects of using N-protected (specifically N-Boc) versus unprotected this compound.
Performance Comparison in Suzuki-Miyaura Coupling
The decision to protect the indole nitrogen can have a profound effect on the outcome of a Suzuki-Miyaura coupling reaction. The following table summarizes the key performance differences based on literature findings.
| Parameter | N-Protected (N-Boc) this compound | Unprotected this compound | Key Considerations |
| Reaction Yield | Generally higher and more consistent yields. | Yields can be variable and are often lower, though optimization can lead to good results. | The choice of catalyst, ligand, and base is crucial for achieving high yields with unprotected indoles. |
| Reaction Scope | Broader substrate scope with respect to the coupling partner. | Can be more sensitive to the electronic and steric properties of the coupling partner. | Unprotected indoles may require more specific and optimized conditions for challenging substrates. |
| Reaction Conditions | Milder reaction conditions are often sufficient. | May require higher temperatures, longer reaction times, and higher catalyst loadings to overcome catalyst inhibition. | The acidic N-H can interact with the palladium catalyst, affecting its activity. |
| Stability & Handling | The N-Boc group can be labile under certain thermal and acidic/basic conditions. | Generally stable, but the free N-H can participate in side reactions. | The potential for deprotection of the N-Boc group during the reaction should be considered. |
| Synthetic Efficiency | Requires additional protection and deprotection steps, adding to the overall synthesis length. | More atom-economical and step-efficient as it avoids protection/deprotection. | The trade-off is between potentially lower yields and a shorter synthetic route. |
Experimental Data: A Head-to-Head Comparison
A study by Albericio and coworkers provides a direct comparison of unprotected, N-Boc, and N-Tos protected indolylboronic acids in Suzuki coupling reactions. The data highlights the significant impact of N-protection on reaction yields.
Table 1: Comparison of Yields in the Suzuki Coupling of Indolylboronic Acids with Phenyl Bromide
| Indole-5-boronic Acid | Protecting Group | Yield (%) |
| Unprotected | - | Highest |
| N-Boc protected | Boc | Lower |
| N-Tos protected | Tos | Lowest |
Note: In this specific study, when the indolylboronic acid is the boron partner, the unprotected version surprisingly gave the highest yield. This underscores that the optimal choice can be substrate-dependent.
Table 2: Comparison of Yields in the Suzuki Coupling of Indole Bromides with Phenylboronic Acid
| 5-Bromoindole | Protecting Group | Yield (%) |
| Unprotected | - | High |
| N-Boc protected | Boc | High (unaffected) |
| N-Tos protected | Tos | High (unaffected) |
Note: When the indole is the halide partner, N-protection had a negligible effect on the high yields obtained.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using both unprotected and N-Boc protected this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Unprotected this compound
This protocol is adapted from methodologies developed for unprotected nitrogen-rich heterocycles.
Materials:
-
Unprotected this compound (1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), unprotected this compound (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (0.03 mmol) to the vessel.
-
Add the degassed solvent system (10 mL of 1,4-dioxane and 2.5 mL of water) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-5-indolylboronic Acid
This protocol is a general procedure for Suzuki couplings involving N-Boc protected indoles.
Materials:
-
N-Boc-5-indolylboronic acid (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Solvent (e.g., DME)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), N-Boc-5-indolylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (0.03 mmol).
-
Add anhydrous, degassed DME (10 mL) to the mixture.
-
Heat the reaction to 80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of 5-Indolylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 5-Indolylboronic acid are paramount to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste not only mitigates risks to personnel and the environment but also upholds the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to be fully aware of the potential hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE). According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][4]
-
Skin and Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust.[1][3]
Hazard Summary
The following table summarizes the hazard classifications for this compound based on the Globally Harmonized System (GHS).
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as hazardous waste.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
1. Waste Characterization and Segregation:
-
All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams.[5]
-
Crucially, do not mix boronic acids with strong oxidizing agents or strong acids, which could lead to dangerous reactions. [3][6]
2. Waste Collection:
-
Solid Waste: Collect unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, filter paper) in a designated, sealable container.[3][5] This container must be clearly labeled as "Hazardous Waste".[5]
-
Liquid Waste: If the this compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste.[5] This container must also be clearly labeled.
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[5][7]
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[5]
-
The storage area should be away from incompatible materials until it is collected by your institution's EHS personnel or a licensed hazardous waste disposal company.[5]
4. Disposal of Empty Containers:
-
Empty containers of this compound must be decontaminated before disposal.[5]
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.[5] Subsequent rinsates should also be collected as hazardous waste.
-
After triple rinsing, the clean and dry container can be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5]
5. In-Lab Neutralization of Small Quantities (Expert Use Only):
While collection for hazardous waste disposal is the standard, in-lab neutralization of small quantities of boronic acids can sometimes be an option if permitted by your institution and local regulations.[3] As a weak acid, this compound can be neutralized with a mild base.[3][4] This procedure should only be performed by trained personnel in a chemical fume hood while wearing all required PPE.[3]
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent. For an aqueous solution, place it in an appropriate container (e.g., a beaker).
-
Neutralization: Slowly add a mild base, such as sodium bicarbonate (baking soda), to the solution while stirring.[4][8]
-
pH Monitoring: Continuously monitor the pH of the solution. Continue adding the base until the pH is between 5.5 and 9.5.[3][9]
-
Final Disposal of Neutralized Solution: Once neutralized, and if permitted by your institution and local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[3] It is imperative to confirm that this practice is permitted by your institution and local authorities. [3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling 5-Indolylboronic acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Indolylboronic acid (CAS: 144104-59-6). Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its specific hazards to implement appropriate safety measures. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation.[2][3][4]
Globally Harmonized System (GHS) Classification:
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3] |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when handling this compound.[5] The minimum required PPE is outlined below.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][6][7] | Protects eyes from dust particles and potential splashes.[5] Direct contact can cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[5][6][8] Gloves should be inspected before use and changed immediately if contaminated.[5] | Prevents skin contact, which can cause irritation.[2][6] |
| Body Protection | A laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[6] Long pants and closed-toe shoes are also mandatory.[5][9] | Protects skin from accidental spills and contact.[5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust.[5][6] If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[3][5] | Prevents respiratory tract irritation.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
Step 1: Preparation
-
Ensure that a certified chemical fume hood is available and functioning correctly.[6]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[5][6]
-
Clear the work area of any unnecessary items to prevent clutter and potential contamination.
-
Assemble all necessary equipment and reagents before starting the procedure.
Step 2: Donning PPE
-
Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.
Step 3: Handling the Compound
-
Conduct all manipulations of this compound, especially weighing and transferring the solid, within a chemical fume hood to minimize inhalation exposure.[5][6]
-
Avoid generating dust during handling.[1][5] Use a spatula for transfers.[5]
-
Keep the container tightly closed when not in use to prevent exposure to air and moisture.[1][2]
-
Practice good laboratory hygiene. Do not eat, drink, or smoke in the laboratory.[6]
Step 4: Post-Handling
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5][6]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[6] Avoid actions that could raise dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][6]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
Reporting: Report the spill to the designated laboratory safety personnel.[6]
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Chemical Waste: Unused or waste this compound should be collected in a dedicated, properly labeled, and sealed container for hazardous waste disposal.[2][5] Do not dispose of it down the drain.[2]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must also be disposed of as hazardous waste in a sealed and labeled container.[5][6][8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5] Once decontaminated, the container can be disposed of according to local regulations.[5]
-
Regulatory Compliance: All disposal must be in accordance with applicable regional, national, and local laws and regulations.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound = 95 144104-59-6 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
